molecular formula C9H19N3O2 B13500302 1-Methylpiperidine-4-carboximidamide, acetic acid

1-Methylpiperidine-4-carboximidamide, acetic acid

Cat. No.: B13500302
M. Wt: 201.27 g/mol
InChI Key: VQNGRNWJOTYWKK-UHFFFAOYSA-N
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Description

1-Methylpiperidine-4-carboximidamide, acetic acid is a useful research compound. Its molecular formula is C9H19N3O2 and its molecular weight is 201.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methylpiperidine-4-carboximidamide, acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylpiperidine-4-carboximidamide, acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H19N3O2

Molecular Weight

201.27 g/mol

IUPAC Name

acetic acid;1-methylpiperidine-4-carboximidamide

InChI

InChI=1S/C7H15N3.C2H4O2/c1-10-4-2-6(3-5-10)7(8)9;1-2(3)4/h6H,2-5H2,1H3,(H3,8,9);1H3,(H,3,4)

InChI Key

VQNGRNWJOTYWKK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CN1CCC(CC1)C(=N)N

Origin of Product

United States

Foundational & Exploratory

1-Methylpiperidine-4-carboximidamide acetic acid structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Methylpiperidine-4-carboximidamide Acetic Acid: Structure, Properties, and Synthetic Utility

Executive Summary

In the landscape of modern medicinal chemistry and organic synthesis, bifunctional building blocks are critical for the rapid assembly of complex pharmacophores. 1-Methylpiperidine-4-carboximidamide acetic acid (CAS: 2680539-17-5) represents a highly versatile, sp³-rich scaffold[1]. By combining a basic, solubilizing piperidine core with a highly polar, hydrogen-bonding carboximidamide (amidine) moiety, this compound serves as a premier precursor for synthesizing heterocyclic drug candidates, including pyrimidines, triazines, and 1,2,4-oxadiazoles. This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic role in drug design, and field-proven protocols for its handling and derivatization.

Chemical Architecture & Physicochemical Profile

The structural anatomy of 1-methylpiperidine-4-carboximidamide acetic acid is defined by three distinct components:

  • The Piperidine Core: An sp³-hybridized ring that improves the three-dimensionality (Fsp³) of drug molecules, a metric strongly correlated with clinical success.

  • The Carboximidamide (Amidine) Group: A strongly basic functional group (pKa ~10-12) that exists predominantly in its protonated amidinium form at physiological pH[2].

  • The Acetic Acid Salt: While amidines are often isolated as hydrochloride salts, the acetate salt offers a strategic "sweet spot." Hydrochlorides of highly basic amidines can be extremely hygroscopic and poorly soluble in organic solvents. The acetate salt maintains solid-state stability while facilitating easier free-basing in organic media (like dichloromethane) using mild organic bases[3].

Table 1: Physicochemical Properties Summary

PropertyValue
Chemical Name 1-Methylpiperidine-4-carboximidamide acetic acid
CAS Registry Number 2680539-17-5[1]
Molecular Formula C₇H₁₅N₃ · C₂H₄O₂
Molecular Weight 201.27 g/mol [1]
Free Base Exact Mass 141.1266 Da
Target LC-MS [M+H]⁺ 142.13 m/z
Physical State Solid (Powder)
Solubility Profile Highly soluble in Water, Methanol, and DMSO

Mechanistic Role in Medicinal Chemistry

Amidines are privileged motifs in drug discovery, frequently deployed as bioisosteres for guanidines (found in the amino acid arginine)[2]. While guanidines are highly basic and can limit membrane permeability, amidines offer a slightly attenuated pKa, improving oral bioavailability while retaining the ability to form critical bidentate salt bridges with aspartate (Asp) or glutamate (Glu) residues in target active sites[2].

This specific compound is highly relevant in the design of inhibitors for serine proteases (e.g., Factor Xa, thrombin) and ligands for G-protein coupled receptors (GPCRs)[4]. The N-methyl group on the piperidine ring provides an additional interaction point, often engaging in cation-π interactions with aromatic residues (Trp, Tyr, Phe) or filling hydrophobic sub-pockets.

Pharmacophore Compound 1-Methylpiperidine-4- carboximidamide Amidine Carboximidamide (Amidine) Group Compound->Amidine Piperidine Piperidine Core Compound->Piperidine NMethyl N-Methyl Group Compound->NMethyl AspGlu Asp/Glu Residue (Active Site) Amidine->AspGlu Bidentate H-bond / Salt Bridge Hydrophobic Hydrophobic Pocket Piperidine->Hydrophobic Van der Waals Interactions CationPi Aromatic Residues (Trp/Tyr/Phe) NMethyl->CationPi Cation-π / Steric Fit Target Protein Target (e.g., Protease/GPCR) AspGlu->Target Hydrophobic->Target CationPi->Target

Caption: Pharmacophore interaction model of 1-methylpiperidine-4-carboximidamide with protein targets.

Synthetic Workflows & Derivatization

The synthesis of the amidine core traditionally relies on the Pinner Reaction [5]. Starting from 1-methylpiperidine-4-carbonitrile, the nitrile is treated with anhydrous HCl in ethanol to form an intermediate imidate salt (Pinner salt)[6]. This thermodynamically unstable intermediate is subsequently subjected to aminolysis using ammonia to yield the free amidine[5], which is then crystallized as the acetic acid salt for bench-stable storage[1].

Once secured, the amidine acetate is a powerful nucleophile. It readily undergoes condensation reactions with 1,3-diketones or β-keto esters to construct pyrimidine rings, or reacts with hydroxylamine to form N-hydroxyamidines—critical precursors for 1,2,4-oxadiazole synthesis[3].

Workflow Start 1-Methylpiperidine-4- carbonitrile Pinner Pinner Reaction (HCl, EtOH, NH3) Start->Pinner Intermediate Amidine Free Base (C7H15N3) Pinner->Intermediate SaltForm Salt Formation (Acetic Acid) Intermediate->SaltForm Product Amidine Acetic Acid Salt (CAS: 2680539-17-5) SaltForm->Product Condensation Condensation (e.g., 1,3-diketones) Product->Condensation Base (DIPEA) Heterocycle Pyrimidine/Triazine Derivatives Condensation->Heterocycle

Caption: Synthetic workflow from nitrile precursor to heterocyclic derivatives via the amidine salt.

Experimental Protocols: Handling and Preparation

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints.

Protocol 1: In Situ Free-Basing of the Acetic Acid Salt

For many cross-coupling or condensation reactions, the free amidine is required.

  • Causality: Using a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) neutralizes the acetic acid without competing as a nucleophile in downstream reactions[3].

  • Step 1: Suspend 1-methylpiperidine-4-carboximidamide acetic acid (1.0 eq, 201.27 mg, 1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL) under an inert nitrogen atmosphere.

  • Step 2: Add DIPEA (1.2 eq, 209 µL, 1.2 mmol) dropwise at 0 °C. Stir the mixture for 15 minutes as it warms to room temperature. The suspension will clarify as the free base dissolves.

  • Step 3 (Self-Validation): Withdraw a 5 µL aliquot, dilute in LC-MS grade methanol, and analyze via LC-MS (ESI+). Confirm the presence of the free base by identifying the dominant [M+H]⁺ peak at m/z 142.13 . The disappearance of the acetate adduct confirms successful liberation.

Protocol 2: Condensation to Form a Pyrimidine Scaffold
  • Causality: The formation of the pyrimidine ring is driven by the thermodynamic stability of the resulting aromatic system. Ethanol is chosen as the solvent to facilitate the solubility of both the amidine base and the diketone, while allowing for a sufficient reflux temperature to drive the dehydration steps.

  • Step 1: To the free-based solution from Protocol 1 (solvent-swapped to absolute ethanol, 5.0 mL), add acetylacetone (1.1 eq, 1.1 mmol) and sodium ethoxide (NaOEt, 1.5 eq, 1.5 mmol).

  • Step 2: Heat the reaction mixture to reflux (78 °C) for 4–6 hours.

  • Step 3 (Self-Validation): Monitor reaction progress via Thin Layer Chromatography (TLC) using a highly polar eluent system (DCM:MeOH:NH₄OH 90:9:1). The highly polar starting amidine (which typically streaks near the baseline) will be consumed, replaced by a distinct, UV-active product spot (the pyrimidine derivative) migrating at a higher Rf value.

Conclusion

1-Methylpiperidine-4-carboximidamide acetic acid is a structurally optimized reagent that bridges the gap between basic pharmacokinetic requirements (via its piperidine core) and potent target engagement (via its amidine moiety). By leveraging its favorable acetate salt form and employing controlled, self-validating synthetic protocols, researchers can efficiently access a wide array of high-value heterocyclic scaffolds for drug discovery.

References

  • Pinner reaction Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Methylated and unsubstituted simple amidine salts by multifurcated hydrogen bonds Source: Academia.edu URL:[Link]

Sources

Navigating the Piperidine Scaffold: A Technical Guide to 1-Methylpiperidine-4-carboxamide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine ring is a cornerstone of modern medicinal chemistry, a privileged scaffold that imparts favorable pharmacokinetic properties to a vast array of therapeutic agents.[1][2] This guide provides an in-depth technical overview of a key derivative, 1-Methylpiperidine-4-carboxamide, a versatile building block for drug discovery and development.

Initially, it is important to clarify the chemical identity of the subject of this guide. The query for "1-Methylpiperidine-4-carboximidamide" leads to a less common functional group. However, the structurally related and more widely utilized "1-Methylpiperidine-4-carboxamide" is a compound of significant interest in pharmaceutical research. Furthermore, a related isomer, 4-methylpiperidine-1-carboximidamide, is referenced under CAS number 73771-19-4.[3] This guide will focus on 1-Methylpiperidine-4-carboxamide due to its prevalence and the extensive body of research surrounding its applications.

An important note for researchers is the existence of two CAS numbers frequently associated with 1-Methylpiperidine-4-carboxamide: 1903-69-1 [4][5][6][7][8][9] and 62718-28-9 .[10][11][12][13][14] While both refer to the same molecule, this duality can be a source of confusion and necessitates careful cross-referencing of supplier and literature data.

This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the synthesis, properties, and applications of 1-Methylpiperidine-4-carboxamide, and providing insights into its potential in the development of novel therapeutics.

Chemical and Physical Properties

1-Methylpiperidine-4-carboxamide is an organic compound featuring a piperidine ring N-methylated at position 1 and a carboxamide group at position 4.[4] This structure provides a combination of a basic nitrogen center and a hydrogen-bond donating and accepting amide group, which are key features for molecular recognition in biological systems. The compound is typically a solid, appearing as a powder or crystals, and is soluble in polar solvents.[4][10]

Identifier Value
IUPAC Name 1-methylpiperidine-4-carboxamide
CAS Number 1903-69-1, 62718-28-9
Molecular Formula C7H14N2O
Molecular Weight 142.20 g/mol [5][9]
Synonyms N-Methylpiperidine-4-carboxamide, 1-methyl-4-piperidinecarboxamide[5][10]
Physical Form Powder or crystals[10]
InChI Key BTVJTKWOCSGJDQ-UHFFFAOYSA-N[10]

Synthesis of 1-Methylpiperidine-4-carboxamide

The synthesis of 1-Methylpiperidine-4-carboxamide can be achieved through several synthetic routes, often starting from piperidine-4-carboxylic acid or its derivatives. A common approach involves the amidation of a 1-methylpiperidine-4-carboxylic acid derivative.

Below is a representative synthetic workflow:

Synthesis of 1-Methylpiperidine-4-carboxamide cluster_0 Step 1: N-Methylation cluster_1 Step 2: Amidation Piperidine-4-carboxylic_acid Piperidine-4-carboxylic acid Reagents_1 Formaldehyde, Formic Acid (Eschweiler-Clarke) or Methyl Iodide 1-Methylpiperidine-4-carboxylic_acid 1-Methylpiperidine-4-carboxylic acid Reagents_1->1-Methylpiperidine-4-carboxylic_acid Activation Activation (e.g., Thionyl Chloride) 1-Methylpiperidine-4-carboxylic_acid->Activation Acyl_Chloride 1-Methylpiperidine-4-carbonyl chloride Activation->Acyl_Chloride Ammonia Ammonia 1-Methylpiperidine-4-carboxamide 1-Methylpiperidine-4-carboxamide Ammonia->1-Methylpiperidine-4-carboxamide

Caption: General synthetic workflow for 1-Methylpiperidine-4-carboxamide.

Experimental Protocol: Synthesis from 1-Methylpiperidine-4-carboxylic acid

This protocol describes the conversion of 1-methylpiperidine-4-carboxylic acid to its corresponding amide.

Materials:

  • 1-Methylpiperidine-4-carboxylic acid hydrochloride

  • Thionyl chloride[15]

  • Ammonia solution (e.g., 7N in methanol)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-methylpiperidine-4-carboxylic acid hydrochloride in anhydrous DCM. Cool the suspension in an ice bath.

  • Slowly add thionyl chloride dropwise to the cooled suspension with stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until the reaction is complete (monitored by TLC or LC-MS).

  • Amidation: Cool the reaction mixture again in an ice bath. Slowly add a solution of ammonia in methanol. A precipitate may form.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 1-Methylpiperidine-4-carboxamide can be purified by column chromatography or recrystallization to afford the final product.

Applications in Drug Discovery and Development

The 1-methylpiperidine-4-carboxamide scaffold is a valuable component in the design of novel therapeutic agents due to its ability to confer desirable physicochemical properties, such as improved solubility and metabolic stability. Its derivatives have been investigated for a wide range of pharmacological activities.

Key Therapeutic Areas:

  • Oncology: Piperidine carboxamide derivatives have been explored as potent inhibitors of various kinases involved in cancer progression, such as anaplastic lymphoma kinase (ALK).[16] The piperidine ring can occupy specific pockets in the kinase active site, while the carboxamide group can form crucial hydrogen bond interactions.

  • Neuroscience: The piperidine scaffold is a common feature in many centrally acting agents. Derivatives of 1-methylpiperidine-4-carboxamide have been investigated for their potential in treating neurological and psychiatric disorders.[17]

  • Infectious Diseases: Recent studies have identified piperidine carboxamides with potent anti-malarial activity, targeting the Plasmodium falciparum proteasome.[18]

  • Metabolic Diseases: Piperidine-3-carboxamide derivatives have shown promise as anti-osteoporosis agents by targeting cathepsin K.[19][20]

  • HIV Research: In silico studies have suggested that piperidine-based sulfo carboxamide derivatives could act as potential antagonists of the CCR5 co-receptor, which is involved in HIV entry into cells.[21]

The following diagram illustrates the PI3K/Akt signaling pathway, a critical pathway in cancer that has been a target for piperidine-based inhibitors.

PI3K_Akt_Signaling_Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream_Targets Cell_Survival Cell Survival, Proliferation, Metabolism Downstream_Targets->Cell_Survival Inhibitor Piperidine-based Akt Inhibitor Inhibitor->Akt

Caption: Inhibition of the PI3K/Akt signaling pathway by piperidine-based inhibitors.

Safety and Handling

1-Methylpiperidine-4-carboxamide is classified as harmful if swallowed and can cause skin and serious eye irritation. It may also cause respiratory irritation.[10]

Precautionary Measures:

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[22]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[10]

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

    • In case of skin contact: Wash with plenty of soap and water.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

1-Methylpiperidine-4-carboxamide is a valuable and versatile building block in the field of drug discovery. Its favorable physicochemical properties and the synthetic tractability of the piperidine scaffold make it an attractive starting point for the development of novel therapeutics across a range of disease areas, including oncology, neuroscience, and infectious diseases. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective and safe utilization in research and development. The continued exploration of derivatives based on this scaffold holds significant promise for the future of medicine.

References

  • ChemWhat. (n.d.). N-METHYLPIPERIDINE-4-CARBOXAMIDE CAS#: 1903-69-1. Retrieved from [Link]

  • TCI Chemicals. (2024).
  • Bryan, M. C., et al. (2012). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors. Arabian Journal of Chemistry.
  • Corey, E. J., & Li, W. (2013). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria.
  • Khan, I., et al. (2014). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. International Journal of Research in Pharmacy and Chemistry.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Methylpiperidine-4-carboxylic acid hydrochloride.
  • PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). Supplier CAS No 1903-69-1. Retrieved from [Link]

  • Wang, Y., et al. (2024).
  • Google Patents. (n.d.). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: (1-Methyl-4-piperidinyl)methanamine.
  • AAPPTec. (n.d.). SAFETY DATA SHEET: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
  • Frolov, N. A., & Vereshchagin, A. N. (2023).
  • ResearchGate. (2023).
  • Sivasubramanian, A., & N, K. (2012). In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. BMC Infectious Diseases.
  • ResearchGate. (2024). (PDF)
  • BuyersGuideChem. (n.d.). Supplier CAS No 62718-28-9. Retrieved from [Link]

  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • PubChem. (n.d.). N-methylpiperidine-4-carboxamide. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of Piperidine Amidine Acetate Salts in Water vs. Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its bioavailability, stability, and manufacturability.[1] Piperidine amidine acetate salts represent a class of compounds with significant therapeutic potential, owing to the versatile nature of the piperidine scaffold in medicinal chemistry and the basicity of the amidine group.[2][3] However, the successful formulation of these compounds is contingent upon a thorough understanding of their solubility characteristics.

This technical guide provides a comprehensive exploration of the solubility of piperidine amidine acetate salts, contrasting their behavior in aqueous media with a range of organic solvents. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers, scientists, and drug development professionals to make informed decisions in their work. We will delve into the theoretical underpinnings of solubility, provide robust experimental protocols for its determination, and discuss the critical factors that modulate the dissolution of these complex salts.

Theoretical Principles of Solubility

The solubility of a crystalline solid, such as a piperidine amidine acetate salt, is governed by a thermodynamic equilibrium between the solid state and the solution.[4] This equilibrium is a balance between two primary energetic factors:

  • Lattice Energy: The energy required to overcome the intermolecular forces holding the ions together in the crystal lattice. For salts, this is primarily strong ion-ion interactions.

  • Solvation Energy: The energy released when the dissociated ions are stabilized by interactions with solvent molecules.

For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy. The nature of the solute and the solvent dictates the types and strengths of the intermolecular forces at play, which include ion-dipole, hydrogen bonding, dipole-dipole, and van der Waals forces.[4][5]

The Role of Each Moiety

Piperidine Moiety: The piperidine ring is a six-membered saturated heterocycle.[6] While the parent piperidine is miscible with water and soluble in many organic solvents due to its ability to act as a hydrogen bond acceptor, its contribution to the overall salt's solubility is more nuanced.[7][8] The hydrocarbon backbone of the piperidine ring imparts a degree of lipophilicity. As substituents are added to the piperidine ring during drug design, the lipophilicity (often estimated by logP) can increase, which tends to decrease aqueous solubility.[9][10]

Amidine/Guanidine Moiety: The amidine group, and the structurally similar guanidine group, is strongly basic.[11][12] At physiological pH, and when forming a salt with acetic acid, the amidine group will be protonated, forming a resonance-stabilized cation.[3] This charge is a primary driver of aqueous solubility. The multiple nitrogen atoms can participate in hydrogen bonding with water molecules, further enhancing solubility in polar, protic solvents.[11][12]

Acetate Counter-ion: Acetate is the conjugate base of a weak acid, acetic acid. As a counter-ion, its role is significant. Generally, most acetate salts are considered soluble in aqueous solutions.[13][14][15] The hydration enthalpy of the acetate ion is comparable to that of other highly soluble ions like chloride and nitrate.[15] The properties of the salt are highly dependent on the nature of the counterion.[16]

The "Like Dissolves Like" Principle in Context

The adage "like dissolves like" is a useful starting point.

  • Water (Polar, Protic): Water is an excellent solvent for salts due to its high polarity and ability to form strong hydrogen bonds and ion-dipole interactions. The charged amidinium cation and the acetate anion will be well-solvated by water molecules.

  • Polar Protic Organic Solvents (e.g., Ethanol, Methanol): These solvents can also engage in hydrogen bonding and ion-dipole interactions, making them good candidates for dissolving piperidine amidine acetate salts.

  • Polar Aprotic Organic Solvents (e.g., DMSO, Acetonitrile): These solvents have significant dipole moments but lack acidic protons. They can solvate the amidinium cation effectively through dipole-dipole interactions but are less effective at solvating the acetate anion compared to protic solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form strong interactions with ions. The energy required to overcome the crystal lattice of the salt is far greater than the weak van der Waals forces offered by these solvents. Consequently, piperidine amidine acetate salts are expected to have very low solubility in nonpolar solvents.[7]

Impact of pH on Solubility

Since piperidine amidine acetate salts are formed from weak bases (piperidine and amidine) and a weak acid (acetic acid), their solubility in aqueous media is highly dependent on pH.[17][18] The amidine group is strongly basic, meaning the salt will contain the protonated amidinium cation. In acidic solutions (low pH), the high concentration of H+ ions will not significantly affect the already-protonated amidine. However, as the pH increases (becomes more basic), the amidinium cation can be deprotonated to its neutral free base form. This neutral form is typically much less soluble in water, and precipitation may occur.[19][20][21]

Therefore, the solubility of these salts is expected to be highest at acidic to neutral pH and decrease significantly as the pH becomes basic.[18]

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The "gold standard" for determining the true equilibrium solubility of a compound is the shake-flask method .[5][22][23] It is crucial to distinguish between thermodynamic (equilibrium) solubility and kinetic solubility.

  • Thermodynamic Solubility: The concentration of a solute in a saturated solution at equilibrium. This is a fixed, intrinsic property of the compound under specific conditions (solvent, temperature, pressure).[1][24][25]

  • Kinetic Solubility: The concentration at which a compound, often dissolved in a co-solvent like DMSO and then diluted into an aqueous buffer, begins to precipitate. This value can be higher than the thermodynamic solubility and is influenced by the experimental method.[5][26]

For formulation and biopharmaceutical classification, thermodynamic solubility is the more relevant and reliable measure.

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

This protocol describes a robust, self-validating system for determining the thermodynamic solubility of a piperidine amidine acetate salt.

Objective: To determine the maximum concentration of the salt that can be dissolved in a given solvent at equilibrium at a specified temperature.

Materials:

  • Piperidine amidine acetate salt (solid, of known purity)

  • Selected solvents (e.g., deionized water, pH 7.4 phosphate buffer, ethanol, acetonitrile)

  • Temperature-controlled orbital shaker

  • Analytical balance

  • Glass vials with screw caps

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of the salt and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to create a set of calibration standards (e.g., 0.1, 0.05, 0.01, 0.005, 0.001 mg/mL).

    • Causality: A multi-point calibration curve is essential for the accurate quantification of the solute in the saturated solution. It validates the linear response of the analytical method.

  • Sample Preparation:

    • Add an excess amount of the solid salt to a glass vial. "Excess" is critical; there must be undissolved solid remaining at the end of the experiment to ensure a saturated solution has been achieved.[27]

    • Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for physicochemical characterization or 37°C for biopharmaceutical relevance).[23]

    • Agitate the samples at a consistent speed (e.g., 150-300 RPM) for a predetermined period.[27] A typical duration is 24 to 48 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).[23]

    • Causality: Continuous agitation ensures maximum contact between the solid and the solvent, facilitating the dissolution process. Maintaining a constant temperature is vital as solubility is temperature-dependent.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.

    • Centrifuge the vials to further pellet the undissolved solid.

    • Causality: This step is crucial to prevent undissolved particles from being carried over into the analysis, which would artificially inflate the measured solubility.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot through a chemically inert syringe filter into a clean vial. Discard the first portion of the filtrate to saturate any potential binding sites on the filter.

    • Dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the calibration standards and the diluted samples by HPLC.

    • Causality: Filtration is a final, critical step to ensure only the dissolved solute is quantified. Dilution is necessary for the analytical instrument to provide an accurate reading within its linear range.

  • Data Calculation and Reporting:

    • Construct a calibration curve by plotting the HPLC peak area versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution by multiplying by the dilution factor.

    • The result is the equilibrium solubility, typically reported in mg/mL or µg/mL.

Diagram: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis prep_standards 1. Prepare Calibration Standards prep_sample 2. Add Excess Solid & Solvent to Vial agitate 3. Agitate at Constant Temperature (24-48h) prep_sample->agitate centrifuge 4. Centrifuge to Pellet Solid agitate->centrifuge filtrate 5. Filter Supernatant centrifuge->filtrate hplc 6. Analyze by HPLC filtrate->hplc calculate 7. Calculate Solubility from Calibration Curve hplc->calculate

Caption: Workflow for the shake-flask equilibrium solubility method.

Data Presentation and Interpretation

Table 1: Experimentally Determined Solubility of a Piperidine Amidine Acetate Salt
Solvent SystemSolvent TypeTemperature (°C)Equilibrium Time (h)Solubility (mg/mL)pH (for aqueous)
Deionized WaterPolar, Protic2548[Experimental Value][Measured Value]
pH 1.2 HCl BufferPolar, Protic3748[Experimental Value]1.2
pH 7.4 PBSPolar, Protic3748[Experimental Value]7.4
EthanolPolar, Protic2548[Experimental Value]N/A
AcetonitrilePolar, Aprotic2548[Experimental Value]N/A
DichloromethaneNonpolar2548[Experimental Value]N/A
HexaneNonpolar2548[Experimental Value]N/A
Interpreting the Results
  • High Aqueous Solubility: A high value in water or buffered solutions indicates that the ionic character of the salt dominates its solubility profile.

  • pH-Dependent Solubility: A significant drop in solubility from pH 1.2/7.4 to a higher pH would confirm the basic nature of the compound and the lower solubility of its free base form.

  • Organic Solvent Solubility: High solubility in ethanol suggests good potential for formulations using co-solvents. Low solubility in dichloromethane or hexane confirms the salt's hydrophilic and ionic nature, making it unsuitable for lipophilic delivery systems.

Diagram: Dissolution and Solvation Process

G crystal Piperidine Amidine Acetate Crystal (Solid Lattice) ions Amidinium Cation (Aq) Acetate Anion (Aq) crystal:f0->ions:f0 Dissolution (Overcoming Lattice Energy) water Water Molecules (Solvent) water->ions:f0 Solvation (Ion-Dipole Interactions) water->ions:f1

Caption: The dissolution process of an ionic salt in water.

Conclusion and Practical Applications

The solubility of piperidine amidine acetate salts is a complex interplay between the lipophilic piperidine moiety, the highly basic amidine group, and the hydrophilic acetate counter-ion. A thorough understanding of these competing factors is essential for successful drug development.

Key Takeaways:

  • These salts are expected to exhibit high solubility in water and polar protic solvents due to their ionic nature.

  • Aqueous solubility will be highly pH-dependent , with higher solubility in acidic to neutral conditions and lower solubility in basic conditions.

  • Solubility in nonpolar organic solvents is predicted to be poor .

  • The shake-flask method is the definitive technique for determining thermodynamic equilibrium solubility, a critical parameter for pre-formulation studies.

By applying the theoretical principles and robust experimental protocols outlined in this guide, researchers can confidently characterize the solubility of novel piperidine amidine acetate salts, paving the way for the rational design of effective and stable pharmaceutical formulations.

References

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An In-depth Technical Guide to the Physicochemical Characterization of 1-Methylpiperidine-4-carboximidamide: Focus on pKa Determination

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] For molecules such as 1-Methylpiperidine-4-carboximidamide, which incorporates multiple basic centers, a precise understanding of its protonation states at physiological pH is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. This technical guide provides a comprehensive framework for the determination and prediction of the pKa values of 1-Methylpiperidine-4-carboximidamide. It delves into the theoretical underpinnings of its acid-base chemistry, offers detailed, field-proven experimental protocols for empirical measurement, and explores computational approaches for in-silico prediction. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of heterocyclic compounds.

Introduction: The Significance of pKa in Drug Development

1-Methylpiperidine-4-carboximidamide is a heterocyclic molecule featuring two key basic functionalities: a tertiary amine within the N-methylated piperidine ring and a carboximidamide (amidine) group. The relative basicity of these groups, quantified by their respective pKa values, dictates the molecule's charge state under varying pH conditions.

The ionization state of a drug molecule is a critical determinant of its:

  • Solubility: The protonated, charged form of a molecule is generally more water-soluble than the neutral form.

  • Permeability: Neutral, more lipophilic species tend to permeate biological membranes more readily than charged species.

  • Target Binding: The specific protonation state can be essential for electrostatic interactions within a protein binding site.

  • Pharmacokinetic Profile: The overall ADME profile is heavily influenced by the dynamic equilibrium between charged and uncharged forms throughout the body.[4]

Therefore, an accurate determination of the pKa values of 1-Methylpiperidine-4-carboximidamide is not merely an academic exercise but a foundational step in its development as a potential therapeutic agent.

Theoretical Framework: Protonation Equilibria

1-Methylpiperidine-4-carboximidamide possesses at least two distinct sites susceptible to protonation: the piperidine nitrogen and the amidine group.

  • Piperidine Nitrogen: Simple alkyl amines, including N-methylpiperidine, are typically basic, with the pKa of their conjugate acids falling in the range of 9.5 to 11.0.[5][6] The pKa of the conjugate acid of piperidine itself is approximately 11.22.[6]

  • Amidine Nitrogen: Amidines are among the strongest organic bases.[7] This high basicity is due to the delocalization of the positive charge across both nitrogen atoms in the resulting amidinium ion, which provides significant resonance stabilization.[7] Protonation occurs on the imino (formally double-bonded) nitrogen.[7][8] The pKa values of amidines can range widely from 5 to 12, depending on substitution.[7]

Given these general principles, it is highly probable that the amidine group is the more basic center in 1-Methylpiperidine-4-carboximidamide and will be protonated first. The second protonation would occur on the piperidine nitrogen. The precise pKa values will be influenced by the electronic effects of the substituents on each other.

The protonation equilibria can be visualized as follows:

G B Neutral Base (B) BH Monoprotonated (BH+) B->BH + H+ pKa2 BH2 Diprotonated (BH2++) BH->BH2 + H+ pKa1

Caption: Protonation equilibria of 1-Methylpiperidine-4-carboximidamide.

Experimental Determination of pKa Values

Several robust analytical methods are available for the empirical determination of pKa values. Potentiometric titration and UV-Vis spectrophotometry are the most common and reliable techniques for pharmaceutical compounds.[1][2][9]

Method 1: Potentiometric Titration

Potentiometric titration is a gold-standard method due to its precision, accuracy, and simplicity.[10][11] It involves monitoring the pH of a solution of the analyte as a titrant (an acid or a base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

Detailed Experimental Protocol:

  • Instrument Calibration: Calibrate the potentiometer and pH electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[12]

  • Sample Preparation:

    • Accurately weigh and dissolve a sufficient quantity of 1-Methylpiperidine-4-carboximidamide to achieve a final concentration of approximately 1 mM.[12] The required sample size can be minimized to 5-10 mg with microtitration setups.[13]

    • The solvent should be deionized water or a co-solvent system (e.g., methanol-water) if solubility is limited.

    • Maintain a constant ionic strength throughout the experiment by adding a background electrolyte, such as 0.15 M KCl.[12]

  • Titration Setup:

    • Place the sample solution in a thermostatted reaction vessel on a magnetic stirrer to ensure homogeneity. Maintain a constant temperature (e.g., 25 ± 0.5 °C).[10][14]

    • Immerse the calibrated pH electrode into the solution.

    • Purge the solution with nitrogen before and during the titration to displace dissolved carbon dioxide, which can interfere with pH measurements.[12]

  • Titration Procedure:

    • Since the compound is basic, the titrant will be a standardized strong acid, such as 0.1 M HCl.

    • Add the titrant in small, precise increments using an automated titrator.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis).

    • The pKa value corresponds to the pH at the half-equivalence point. This is the point on the curve where half of the basic functional group has been neutralized.[12]

    • For more accurate determination, the equivalence points can be identified by calculating the first or second derivative of the titration curve. The pKa is the pH at the midpoint of the buffer region.[15]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter PrepareSample Prepare 1mM Sample (0.15M KCl) Calibrate->PrepareSample Setup Setup Vessel (Stir, N2 Purge) PrepareSample->Setup PrepareTitrant Prepare 0.1M HCl Titrate Add HCl Titrant Incrementally Setup->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot pH vs. Volume Record->Plot Derivative Calculate 1st/2nd Derivative Plot->Derivative Determine Determine pKa at Half-Equivalence Point Derivative->Determine

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is applicable if the compound possesses a UV-active chromophore near an ionization center, leading to a change in the UV-Vis spectrum as a function of pH.[16][17] It requires less sample than potentiometry and can be adapted for high-throughput screening using 96-well plates.[16]

Detailed Experimental Protocol:

  • Preparation of Buffers: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) with known pH values.

  • Sample Preparation:

    • Prepare a concentrated stock solution of 1-Methylpiperidine-4-carboximidamide in a suitable solvent (e.g., DMSO or methanol).

    • In a 96-well UV-transparent microplate, add a small, constant volume of the stock solution to each well, followed by the different buffer solutions. This creates a series of solutions with constant analyte concentration across a range of pH values.[16]

  • Spectral Acquisition:

    • Measure the full UV-Vis absorption spectrum (e.g., 220-500 nm) for each well using a microplate spectrophotometer.[16]

  • Data Analysis:

    • Plot the absorbance at a specific wavelength (where the change upon protonation is maximal) against the pH of the buffer solutions.

    • The resulting data should form a sigmoidal curve.

    • Fit the data to the Henderson-Hasselbalch equation to determine the pKa, which is the pH at the inflection point of the curve.[17]

    • To improve accuracy, the difference in absorbance at two different wavelengths can be plotted against pH to normalize for concentration errors.[17]

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be used to determine pKa values.[1][18][19] The principle relies on the change in the chemical shift of a nucleus (typically ¹H or ¹³C) located near the ionization site as the protonation state changes.

Methodology Overview:

  • Sample Preparation: Prepare a series of samples of the compound in deuterated buffer solutions across a range of pD values (the pH equivalent in D₂O).

  • NMR Acquisition: Acquire ¹H NMR spectra for each sample.

  • Data Analysis:

    • Identify a proton signal that shows a significant chemical shift change with varying pD.

    • Plot the chemical shift (δ) of this proton against the pD.

    • The resulting sigmoidal curve is fitted, and the pD at the inflection point corresponds to the pKa value.[1][18]

Computational Prediction of pKa

In the absence of experimental data, or as a complementary approach, computational methods can provide valuable estimates of pKa values.

  • Quantitative Structure-Property Relationship (QSPR) Models: These methods use large databases of known pKa values to build predictive models based on molecular descriptors. Commercial software packages like ACD/Labs, ChemAxon, and Schrödinger (Epik) employ these approaches and can provide rapid pKa predictions.[20][21]

  • Quantum Mechanical (QM) Methods: Approaches based on Density Functional Theory (DFT) can be used to calculate the pKa by determining the free energy change of the dissociation reaction in a solvent continuum model.[8][22] While computationally more intensive, these methods can be highly accurate, with studies on amidines showing mean unsigned errors of less than one pKa unit when using appropriate functionals and basis sets (e.g., M06-2X/6-31+G(d,p)).[8]

Expected pKa Values and Data Summary

While no specific experimental value for 1-Methylpiperidine-4-carboximidamide was found in the literature, we can estimate the expected ranges based on analogous structures.

Functional GroupAnalogous StructureTypical pKa Range (of conjugate acid)Expected pKa for 1-Methylpiperidine-4-carboximidamide
Amidine Various substituted amidines5.0 - 12.0[7]pKa₁ ≈ 10.0 - 12.0 (Higher basicity due to resonance)
Tertiary Amine N-Methylpiperidine9.5 - 11.0[5]pKa₂ ≈ 9.0 - 10.5 (Slightly reduced by the electron-withdrawing effect of the amidinium group)

Note: These are estimated values. The first and more basic pKa (pKa₁) is attributed to the amidine group. The second pKa (pKa₂) is attributed to the piperidine nitrogen.

Conclusion

The determination of the pKa values of 1-Methylpiperidine-4-carboximidamide is a critical step in its preclinical development. This guide outlines the essential theoretical considerations and provides robust, validated protocols for both experimental determination and computational prediction. A multi-faceted approach, combining a primary experimental method like potentiometric titration with in-silico predictions, provides the highest level of confidence. The resulting data will be instrumental in building predictive ADME models and guiding the rational design of future analogs with optimized pharmaceutical properties.

References

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An In-depth Technical Guide to the Stability of Amidine Acetate Salts in Solution

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the amidine functional group is a cornerstone of medicinal chemistry, valued for its basicity and ability to engage in strong hydrogen bonding with biological targets.[1][2] Often formulated as acetate salts for improved solubility and handling, these molecules present unique stability challenges in aqueous environments. This guide provides a comprehensive exploration of the factors governing the stability of amidine acetate salts in solution, offering both mechanistic insights and practical, field-proven methodologies for their assessment and control.

The Fundamental Chemistry of Amidine Acetate Salts in Solution

An understanding of stability begins with the fundamental physicochemical properties of the molecule . Amidine acetate salts are the product of a weak acid (acetic acid) and a weak base (the amidine). When dissolved in water, an equilibrium is established between the protonated amidine (the amidinium cation), the acetate anion, and their corresponding uncharged forms.

The amidine group's basicity, with pKa values typically ranging from 5 to 12, means that at physiological pH, it is often protonated.[3] This protonated form, the amidinium ion, is significantly stabilized by resonance, delocalizing the positive charge across both nitrogen atoms. This inherent stability of the cation is a critical factor in its resistance to degradation.[1][3] The acetate counter-ion, derived from a weak acid, contributes to the initial pH of the solution, often resulting in a near-neutral pH when the salt is dissolved in pure water, a characteristic shared by salts like ammonium acetate.[4][5]

The Primary Degradation Pathway: Hydrolysis

The principal route of degradation for amidines in aqueous solution is hydrolysis. This reaction is analogous to the well-understood hydrolysis of amides, involving the nucleophilic attack of a water molecule on the electrophilic carbon of the C=N double bond.[6][7] The ultimate products of this degradation are typically a carboxylic acid derivative (such as an amide) and an amine, representing a cleavage of the core amidine functionality.

The susceptibility to hydrolysis is heavily dependent on whether the amidine is in its protonated (amidinium) or free base form. The resonance-stabilized amidinium ion is significantly less electrophilic and therefore more resistant to nucleophilic attack by water compared to the neutral free base.

Hydrolysis_Mechanism Figure 1: General Mechanism of Amidine Hydrolysis cluster_0 Resistant Cationic Form cluster_1 Susceptible Free Base Form cluster_2 Hydrolysis Pathway Amidinium R-C(=N+H2)-NHR' (Amidinium Ion) Resonance Stabilized Less Electrophilic Amidine R-C(=NH)-NHR' (Amidine Free Base) More Electrophilic Amidinium->Amidine -H+ Amidine->Amidinium +H+ Intermediate Tetrahedral Intermediate Amidine->Intermediate + H2O Water H2O (Nucleophile) Products R-C(=O)-NHR' + NH3 (Amide + Amine) Intermediate->Products Rearrangement

Figure 1: General Mechanism of Amidine Hydrolysis.

Key Factors Influencing Stability in Solution

The rate of hydrolytic degradation is not constant; it is profoundly influenced by several environmental factors. A thorough understanding of these variables is essential for any scientist developing a liquid formulation of an amidine-containing drug.

pH: The Master Variable

The pH of the solution is the single most critical determinant of amidine stability. Its effect is directly tied to the acid-base equilibrium between the stable amidinium cation and the labile free base.

  • Acidic Conditions (pH < pKa): In a low-pH environment, the amidine exists predominantly as the protonated amidinium cation. This form's resonance stabilization makes it sterically and electronically hindered from nucleophilic attack, resulting in greater stability. While acid-catalyzed hydrolysis can occur, the rate is often significantly slower than in neutral or basic conditions.[8]

  • Neutral & Basic Conditions (pH ≥ pKa): As the pH approaches and surpasses the amidine's pKa, the equilibrium shifts towards the unprotonated free base. This neutral species is much more susceptible to hydrolysis. In basic solutions, the presence of the highly nucleophilic hydroxide ion (OH⁻) dramatically accelerates the degradation rate through base-catalyzed hydrolysis.[6]

This relationship typically results in a U-shaped or V-shaped pH-rate profile, where the minimum degradation rate (maximum stability) is observed at a specific acidic pH.

PH_Rate_Profile Figure 2: Conceptual pH-Rate Profile for Amidine Hydrolysis xaxis xaxis_end xaxis->xaxis_end pH yaxis yaxis_end yaxis->yaxis_end log(k_obs) p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 label_acid Acid-Catalyzed Hydrolysis label_base Base-Catalyzed Hydrolysis label_stable pH of Maximum Stability p3_x p3_x->p3

Figure 2: Conceptual pH-Rate Profile for Amidine Hydrolysis.
Temperature

As with most chemical reactions, the rate of amidine hydrolysis increases with temperature.[9] This relationship is fundamental to performing accelerated stability studies, where degradation is intentionally hastened at elevated temperatures (e.g., 40°C or 50°C) to predict long-term shelf life at recommended storage conditions (e.g., 5°C or 25°C). The Arrhenius equation is the mathematical model used to describe this temperature dependence.

Buffer Species and Ionic Strength

While pH is the primary driver, the specific chemical species used to maintain that pH can also play a role. Some buffer components can participate in general acid-base catalysis, directly influencing the hydrolysis rate independent of the solution's pH.[10] Therefore, it is crucial to screen various pharmaceutically acceptable buffers (e.g., citrate, acetate, phosphate) during formulation development. The overall ionic strength of the solution can also have minor effects on reaction rates.[11]

Analytical Strategies for Stability Assessment

A robust, validated stability-indicating analytical method is the cornerstone of any formulation development program. The goal is to develop a method that can accurately quantify the decrease in the parent compound while simultaneously detecting and quantifying the increase in all relevant degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold-standard technique for monitoring the stability of small-molecule drugs in solution.[8][12][13] A well-developed reversed-phase HPLC (RP-HPLC) method provides the necessary resolution to separate the parent amidine from its more polar hydrolysis products.

This protocol outlines a systematic approach to developing a self-validating method. The causality behind each step is explained to ensure a robust and reliable assay.

  • Column Selection:

    • Action: Begin with a C18 stationary phase of standard dimensions (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).

    • Causality: C18 columns provide excellent hydrophobic retention for a wide range of small molecules. Starting with a standard, workhorse column provides a reliable baseline for method development.

  • Mobile Phase Selection & Optimization:

    • Action: Prepare two mobile phases: (A) 0.1% formic acid or trifluoroacetic acid (TFA) in water, and (B) 0.1% of the same acid in acetonitrile.

    • Causality: An acidic mobile phase ensures that the basic amidine is protonated. This leads to sharper peak shapes by preventing interaction with residual silanols on the silica support and provides a single, consistent ionic form for analysis. Acetonitrile is a common organic modifier providing good peak efficiency.

  • Initial Gradient Elution:

    • Action: Run a fast, broad gradient (e.g., 5% to 95% B over 10-15 minutes). Inject a sample of a stressed solution (e.g., heated at high pH) to generate degradation products.

    • Causality: This "scouting gradient" quickly determines the approximate retention time of the parent peak and reveals the presence and retention behavior of any degradation products. The goal is to ensure all components elute from the column.

  • Gradient Refinement:

    • Action: Adjust the gradient slope around the elution time of the parent and its degradants to maximize resolution. For example, if peaks elute between 30-50% B, change the gradient to 20-60% B over a longer time.

    • Causality: A shallower gradient increases the time components spend interacting with the stationary phase, improving separation between closely eluting peaks. This is critical for ensuring degradants are not co-eluting with the parent peak.

  • Detector Settings:

    • Action: Use a UV-Vis detector set to the wavelength of maximum absorbance (λ_max) of the parent compound.

    • Causality: Setting the detector at λ_max provides the highest sensitivity for the parent drug, allowing for accurate quantification even at low concentrations.

  • Method Validation (Forced Degradation):

    • Action: Subject the amidine acetate salt solution to harsh conditions: strong acid (e.g., 0.1 M HCl, 60°C), strong base (e.g., 0.1 M NaOH, 60°C), oxidation (e.g., 3% H₂O₂, RT), and heat (60°C). Analyze all samples.

    • Causality: This is the trustworthiness pillar. A true stability-indicating method must demonstrate "peak purity" – the ability to resolve the parent peak from all potential degradation products. If the parent peak area decreases while new peaks appear elsewhere in the chromatogram without interfering, the method is considered stability-indicating. Mass spectrometry (LC-MS) is often used at this stage to confirm the identity of the degradant peaks.

Data Presentation: A Case Study

To illustrate these principles, consider the hypothetical stability data for "Drug Amidine Acetate" in a buffered aqueous solution. The data, collected using a validated HPLC method, clearly demonstrates the impact of pH and temperature.

Table 1: Stability of Drug Amidine Acetate (1 mg/mL) in Solution

pH of BufferTemperature (°C)Initial Assay (% Label Claim)Assay after 1 Month (% Label Claim)Total Degradants (%)
3.025100.1%99.5%0.6%
3.040100.1%97.8%2.3%
5.02599.8%98.9%0.9%
5.04099.8%95.2%4.6%
7.425100.2%94.1%6.1%
7.440100.2%81.5%18.7%
9.02599.9%85.3%14.6%
9.04099.9%< 50%> 50%

Data is for illustrative purposes only.

The data clearly shows that the drug is most stable at pH 3.0 and that degradation accelerates significantly at neutral and basic pH, as well as at elevated temperatures.

Formulation and Stabilization Strategies

The insights gained from understanding the degradation pathways and influencing factors lead directly to actionable strategies for creating a stable liquid formulation.

Stabilization_Strategy Figure 3: Logic Flow for Amidine Formulation Strategy A Characterize Degradation (Forced Degradation Studies) B Identify pH of Maximum Stability A->B C Select Buffer System (e.g., Citrate, Acetate) B->C D Optimize Formulation pH (Target = pH of Max Stability) C->D E Screen for Excipient Compatibility D->E F Conduct Accelerated & Long-Term Stability Studies (ICH Guidelines) E->F G Define Storage Conditions (e.g., 2-8°C) & Shelf Life F->G

Figure 3: Logic Flow for Amidine Formulation Strategy.
  • Primary Strategy: pH Control: The most effective tool for stabilizing an amidine acetate salt is to formulate the product at its pH of maximum stability, which is almost always in the acidic range (typically pH 3-5).[10][11]

  • Buffer Selection: Choose a pharmaceutically acceptable buffer with a pKa close to the target formulation pH to ensure adequate buffer capacity. The buffer itself should be shown not to catalyze degradation.

  • Excipient Screening: All potential formulation excipients (e.g., tonicity modifiers, surfactants, preservatives) must be screened for their compatibility with the amidine drug substance.

  • Control of Storage Conditions: Based on stability data, recommend appropriate storage conditions. For compounds with marginal stability at room temperature, refrigerated storage (2-8°C) is often required to ensure an adequate shelf life.[9]

Conclusion

The stability of amidine acetate salts in solution is a multifaceted challenge primarily governed by a pH-dependent hydrolysis mechanism. The protonated amidinium cation is inherently more stable than its corresponding free base. Consequently, maximum stability is achieved in acidic conditions where the cation is the predominant species. A successful drug development program hinges on a thorough understanding of these principles, underpinned by the development of a robust, stability-indicating analytical method. By systematically investigating the effects of pH, temperature, and buffer composition, formulation scientists can design stable and effective aqueous drug products, ensuring their safety and efficacy from development through to patient administration.

References

  • Amide Hydrolysis: Mechanism, Conditions and Applic
  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (2022). Chemistry Steps.
  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry.
  • Ch20 : Amide hydrolysis. University of Calgary.
  • The Chemistry of the Amidines.
  • Amidine and guanidine degradation products of A-series nerve agents: Characterization and development of their alkyl isocyanate derivatization for GC and HPLC analysis. (2025).
  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)
  • Advancing Amine Degradation Analysis. (2021). CCS Knowledge Centre.
  • Analysis of 2,2'-azobis (2-amidinopropane) dihydrochloride degradation and hydrolysis in aqueous solutions. (2011). PubMed.
  • Stability of alkoxycarbonylamidine prodrugs. PubMed.
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  • Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis. PubMed.
  • US6204385B1 - Process for preparing amidines.
  • Structure–Activity Studies with Bis-Amidines That Potentiate Gram-Positive Specific Antibiotics against Gram-Negative Pathogens. (2021).
  • Top 5 Factors Affecting Chemical Stability. (2025).
  • A Head-to-Head Comparison of Amidine and Guanidine Groups in Drug Design. Benchchem.
  • Amidine containing compounds: Antimicrobial activity and its potential in comb
  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
  • A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. (2022). PMC.
  • Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. (2024). PubMed.
  • SYNTHESIS OF N-SUBSTITUTED ARYL AMIDINES BY STRONG BASE ACTIV
  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). Ubaya Repository.
  • Ammonium Acetate: Properties, Production and Uses. (2024). Allen.
  • US3725456A - Process for preparing amidine salts.
  • Functionality of amidines and amidrazones. Semantic Scholar.
  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar.
  • Comprehensive Guide To Ammonium Acetate (631-61-8): Properties And Use Of Ammonium Acetate. (2025).

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An In-Depth Technical Guide to the Safe Handling of 1-Methylpiperidine-4-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Approach to Safety

1-Methylpiperidine-4-carboximidamide is a small molecule of interest in medicinal chemistry and drug discovery, valued for its substituted piperidine scaffold. The presence of the basic N-methylpiperidine ring and the reactive carboximidamide (amidine) group dictates its chemical properties and, consequently, its potential hazards. Understanding these structural alerts is fundamental to anticipating its toxicological profile and implementing effective safety measures. This guide provides a comprehensive overview of the extrapolated hazards and detailed protocols for the safe handling, storage, and disposal of this compound.

Hazard Identification and Classification: An Evidence-Based Assessment

Based on an analysis of related compounds such as 1-methylpiperidine, 1-methylpiperidine-4-carboxylic acid, and N-methylpiperidine-4-carboxamide, the primary hazards of 1-Methylpiperidine-4-carboximidamide are anticipated to be:

  • Skin Corrosion/Irritation: The basicity of the piperidine nitrogen and the amidine group suggests a high likelihood of skin irritation or, potentially, chemical burns upon prolonged contact.[1][2]

  • Serious Eye Damage/Irritation: Compounds with similar structures are known to cause serious eye irritation or damage.[2][3] Direct contact with the eyes is likely to result in significant injury.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[2][3]

  • Acute Toxicity (Harmful if Swallowed): Oral ingestion may be harmful, a characteristic observed in several N-methylpiperidine derivatives.[3][4]

Globally Harmonized System (GHS) Classification (Anticipated)
Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2 or 1BH315: Causes skin irritation / H314: Causes severe skin burns and eye damage
Serious Eye Damage/IrritationCategory 2A or 1H319: Causes serious eye irritation / H318: Causes serious eye damage
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed

Signal Word: Warning or Danger

Hazard Pictograms:




Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A risk-based approach is essential for minimizing exposure. The hierarchy of controls should be applied, prioritizing engineering solutions over personal protective equipment.

Engineering Controls
  • Primary Containment: All weighing and handling of solid 1-Methylpiperidine-4-carboximidamide should be conducted in a certified chemical fume hood to prevent inhalation of dust.[3]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[1][3]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area.

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing skin and eye contact.

  • Hand Protection: Wear nitrile or neoprene gloves. Given the potential for skin corrosion, consider double-gloving. Always inspect gloves for tears or punctures before use and dispose of them in accordance with laboratory procedures after handling.[3][5]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a risk of splashing.[3]

  • Skin and Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron or suit should be considered.[3]

  • Respiratory Protection: If work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[5][6]

PPE_Workflow cluster_Pre_Op Pre-Operational Checks cluster_Operation Handling Protocol cluster_Post_Op Post-Operational Procedures Check_Hood Verify Fume Hood Certification & Flow Inspect_PPE Inspect PPE for Damage/Integrity Check_Hood->Inspect_PPE Locate_Safety Confirm Eyewash/ Shower Accessibility Inspect_PPE->Locate_Safety Don_PPE Don Lab Coat, Goggles, Gloves Locate_Safety->Don_PPE Proceed if Safe Work_In_Hood Perform All Manipulations in Fume Hood Don_PPE->Work_In_Hood Clean_Up Clean Work Area & Dispose of Waste Work_In_Hood->Clean_Up Doff_PPE Doff PPE in Correct Order (Gloves Last) Clean_Up->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for donning, using, and doffing Personal Protective Equipment (PPE).

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidents and maintaining the integrity of the compound.

Handling
  • Avoid direct contact with the substance.[3]

  • Prevent the formation and spread of dust in the air.[3][5]

  • Use non-sparking tools, especially when handling larger quantities, as a precautionary measure against static discharge.[1][4]

  • Wash hands thoroughly after handling, even if gloves were worn.[1]

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][3]

  • Keep containers tightly closed to prevent moisture ingress and potential degradation.[1]

  • Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is found to be sensitive to air or moisture.

  • Incompatible Materials: Avoid strong oxidizing agents and strong acids, as violent reactions may occur.[3][5][7]

First-Aid and Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Accidental Release and Fire-Fighting Measures
  • Spill Response: Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5] For large spills, contain the spill and prevent it from entering drains.[3][5]

  • Fire-Fighting: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[3] Water spray can be used to cool containers.[8] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[3][5]

Emergency_Response cluster_Routes Exposure Route cluster_Actions Immediate Actions Start Exposure Event Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhalation Inhalation Start->Inhalation Flush_Skin Remove Clothing Flush with Water (15 min) Skin->Flush_Skin Flush_Eye Flush with Water (15 min) Remove Lenses Eye->Flush_Eye Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Medical Seek Immediate Medical Attention Flush_Skin->Medical Flush_Eye->Medical Fresh_Air->Medical

Caption: Emergency first-aid response workflow following an exposure event.

Toxicological and Ecological Information

  • Toxicological Profile: While no specific toxicological data exists for 1-Methylpiperidine-4-carboximidamide, the data for its analogs suggest that it should be treated as a hazardous substance. The primary concerns are its irritant and corrosive properties, as well as potential harm if ingested.[2][5] The full toxicological properties have not been fully investigated.

  • Ecological Information: The environmental impact has not been determined. As a standard precaution, do not allow the material to be released into the environment or enter drains.[3]

Disposal Considerations

All waste materials must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be treated as the chemical itself.

References

  • PubChem - National Institutes of Health. N-methylpiperidine-4-carboxamide. [Link]

  • Wikipedia. 1-Methylpiperidine. [Link]

  • PubChem - National Institutes of Health. 4-Methylpiperazine-1-carboximidamide. [Link]

  • ChemWhat. N-METHYLPIPERIDINE-4-CARBOXAMIDE CAS#: 1903-69-1. [Link]

  • International Paint. (2019). Safety Data Sheet. [Link]

  • Loba Chemie. (2024, February 26). PIPERIDINE FOR SYNTHESIS Safety Data Sheet. [Link]

  • Covestro Solution Center. (2012, August 22). Safety Data Sheet. [Link]

  • Farnell. (2025, September 22). Safety Data Sheet: DOWSIL™ 739 Plastic Adhesive-White. [Link]

  • Caesar & Loretz GmbH. (2023, June 7). Safety data sheet. [Link]

  • PrepChem.com. Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]

  • Capot Chemical. (2026, February 16). MSDS of 1-Cbz-piperidine-4-carboxamidine. [Link]

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Methodological & Application

Solid-Phase Synthesis of Piperidine Carboximidamide Derivatives: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a multitude of approved therapeutic agents.[1] Its saturated heterocyclic structure provides a versatile three-dimensional framework that can be strategically functionalized to optimize pharmacological properties such as solubility, receptor binding affinity, and oral bioavailability. The carboximidamide functional group, a bioisostere of amides and ureas, offers unique hydrogen bonding capabilities and has been integral to the development of various enzyme inhibitors and receptor modulators. This application note provides a comprehensive guide to the solid-phase synthesis (SPS) of piperidine carboximidamide derivatives, a class of compounds with significant potential in drug discovery. We will delve into the strategic advantages of SPS, provide detailed, field-proven protocols, and discuss the broad-ranging applications of these valuable molecules.

Introduction: The Significance of Piperidine Carboximidamides in Drug Discovery

The convergence of the piperidine core and the carboximidamide moiety creates a powerful pharmacophore with diverse biological activities. Piperidine-containing compounds are found in over twenty classes of pharmaceuticals, highlighting their importance.[1] The carboximidamide group, often used to mimic a protonated amine or to form key interactions with biological targets, has been successfully incorporated into inhibitors of enzymes like proteasomes and kinases, as well as antagonists for receptors such as TRPV1.[2][3]

The solid-phase synthesis approach offers significant advantages over traditional solution-phase chemistry for the construction of libraries of these derivatives. Key benefits include:

  • Simplified Purification: Intermediates remain attached to the solid support, allowing for the easy removal of excess reagents and byproducts through simple washing steps.

  • High Throughput: The methodology is amenable to parallel and automated synthesis, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[4]

  • Driving Reactions to Completion: The ability to use a large excess of reagents can drive reactions to completion, often leading to higher yields of the desired products.

This guide will equip researchers with the necessary knowledge to efficiently synthesize and explore the therapeutic potential of piperidine carboximidamide derivatives.

Principles of Solid-Phase Synthesis for Piperidine Carboximidamides

The solid-phase synthesis of these derivatives typically involves a multi-step sequence where the piperidine scaffold is assembled or attached to a solid support, followed by the formation of the carboximidamide group, and finally, cleavage from the resin to yield the purified product. The general workflow is depicted below.

SPS_Workflow Resin Resin Selection & Swelling Linker Linker Attachment Resin->Linker Functionalization Piperidine Piperidine Scaffold Introduction Linker->Piperidine Coupling Guanidinylation Carboximidamide Formation Piperidine->Guanidinylation Guanylation Cleavage Cleavage from Resin Guanidinylation->Cleavage Acidolysis Purification Product Purification Cleavage->Purification HPLC

Caption: General workflow for the solid-phase synthesis of piperidine carboximidamide derivatives.

A critical aspect of this process is the choice of a suitable solid support (resin) and a linker that is stable to the reaction conditions but can be cleaved efficiently at the final step. Acid-labile linkers, such as the Rink amide or 2-chlorotrityl chloride resins, are commonly employed.[5][6]

Detailed Experimental Protocols

This section provides a representative, step-by-step protocol for the solid-phase synthesis of a piperidine carboximidamide derivative.

Materials and Reagents
Reagent/MaterialSupplierGrade
Rink Amide MBHA ResinVarious100-200 mesh, ~0.5 mmol/g
N-α-Fmoc-4-amino-1-piperidinecarboxylic acidVariousSynthesis Grade
N,N'-Diisopropylcarbodiimide (DIC)VariousSynthesis Grade
1-Hydroxybenzotriazole (HOBt)VariousAnhydrous
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis Grade
PiperidineVariousReagent Grade
N,N'-Bis(tert-butoxycarbonyl)-S-methylisothioureaVariousSynthesis Grade
Triethylamine (TEA)VariousReagent Grade
Trifluoroacetic acid (TFA)VariousReagent Grade
Dichloromethane (DCM)VariousACS Grade
Diethyl etherVariousACS Grade
Protocol: Synthesis of a 4-Carboximidamidopiperidine Derivative

This protocol outlines the synthesis starting from a commercially available Fmoc-protected amino-piperidine derivative.

Step 1: Resin Swelling and Fmoc Deprotection

  • Place Rink Amide MBHA resin (1.0 g, ~0.5 mmol) in a solid-phase synthesis vessel.

  • Swell the resin in DMF (10 mL) for 1 hour with gentle agitation.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF (v/v, 10 mL) to the resin.[7]

  • Agitate the mixture for 30 minutes to remove the Fmoc protecting group.[8]

  • Drain the piperidine solution and wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

Step 2: Coupling of the Piperidine Scaffold

  • In a separate vial, dissolve N-α-Fmoc-4-amino-1-piperidinecarboxylic acid (2.5 mmol, 5 eq), HOBt (2.5 mmol, 5 eq), and DIC (2.5 mmol, 5 eq) in DMF (5 mL).

  • Allow the activation to proceed for 15 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 4 hours at room temperature.

  • Drain the reaction solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

    • Causality: Using a carbodiimide coupling agent like DIC in the presence of HOBt forms a highly reactive OBt-ester, which efficiently acylates the free amine on the resin while minimizing racemization.[9][10]

Step 3: Fmoc Deprotection of the Piperidine Nitrogen

  • Add a solution of 20% piperidine in DMF (v/v, 10 mL) to the resin.

  • Agitate the mixture for 30 minutes.

  • Drain the piperidine solution and wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

Step 4: Guanylation to Form the Carboximidamide

  • To the deprotected resin, add a solution of N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea (2.0 mmol, 4 eq) and TEA (2.0 mmol, 4 eq) in DMF (10 mL).

  • Agitate the mixture for 12-16 hours at room temperature.

  • Drain the reaction solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and diethyl ether (3 x 10 mL).

  • Dry the resin under vacuum.

    • Expertise: The use of a pre-activated guanylating agent like N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea provides a reliable method for the formation of the protected guanidine group on the solid support.[11]

Step 5: Cleavage and Deprotection

  • Treat the dried resin with a cleavage cocktail of 95:2.5:2.5 TFA/water/triisopropylsilane (v/v/v, 10 mL) for 2 hours at room temperature.[5]

    • Trustworthiness: The cleavage cocktail not only cleaves the product from the acid-labile linker but also simultaneously removes the Boc protecting groups from the carboximidamide. Triisopropylsilane acts as a scavenger to trap reactive carbocations generated during cleavage.

  • Filter the resin and collect the filtrate.

  • Wash the resin with an additional portion of the cleavage cocktail (2 mL).

  • Concentrate the combined filtrate under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.

  • Dry the crude product under vacuum.

Step 6: Purification and Analysis

  • Purify the crude product by preparative reverse-phase HPLC.

  • Characterize the final product by LC-MS and NMR spectroscopy.[4][12]

Applications and Biological Significance

Piperidine carboximidamide derivatives have emerged as promising scaffolds in various therapeutic areas. Their ability to engage in specific molecular interactions has led to their investigation as:

  • Enzyme Inhibitors: These compounds have shown potent inhibitory activity against various enzymes. For example, certain piperidine carboxamide derivatives have been identified as species-selective proteasome inhibitors with antimalarial activity.[2] Others have been explored as inhibitors of urease and α-glucosidase.[13][14]

  • Receptor Antagonists: The piperidine carboxamide motif has been utilized in the design of antagonists for receptors like CCR5, which is a co-receptor for HIV entry.[15]

  • Anticancer Agents: Novel piperine-carboximidamide hybrids have demonstrated antiproliferative activity through the inhibition of multiple targets, including EGFR, BRAFV600E, and CDK2.[16]

The biological activity of these compounds is often linked to their ability to interact with key residues in the active site of enzymes or the binding pocket of receptors. The diagram below illustrates a simplified representation of how a piperidine carboximidamide inhibitor might interact with a kinase active site.

Kinase_Inhibition cluster_0 Kinase Active Site cluster_1 Inhibitor Hinge Hinge Region (Backbone NH) Gatekeeper Gatekeeper Residue DFG DFG Motif Catalytic_Loop Catalytic Loop Piperidine Piperidine Core Piperidine->Gatekeeper Hydrophobic Interaction Carboximidamide Carboximidamide Carboximidamide->Hinge H-Bonds Aryl_Group Aryl Group Aryl_Group->DFG π-π Stacking

Caption: A conceptual diagram of a piperidine carboximidamide inhibitor binding to a kinase active site.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Coupling Efficiency - Incomplete Fmoc deprotection- Steric hindrance- Aggregation of peptide chain- Extend Fmoc deprotection time or use a fresh piperidine solution- Use a more potent coupling reagent like HATU or HCTU[9]- Add chaotropic salts or use a different solvent system to disrupt aggregation[8]
Incomplete Guanylation - Insufficient reagent excess- Steric hindrance- Increase the equivalents of the guanylating agent and base- Extend the reaction time or perform the reaction at a slightly elevated temperature
Side Product Formation during Cleavage - Incomplete removal of protecting groups- Cationic side reactions- Ensure sufficient cleavage time- Use appropriate scavengers in the cleavage cocktail
Low Purity of Crude Product - Incomplete reactions at any step- Side reactions- Optimize each step of the synthesis for completion- Utilize capping steps to terminate unreacted chains

Conclusion

The solid-phase synthesis of piperidine carboximidamide derivatives provides a robust and efficient platform for the generation of diverse chemical libraries for drug discovery. The protocols and insights provided in this application note offer a solid foundation for researchers to explore this valuable chemical space. By leveraging the power of solid-phase synthesis, medicinal chemists can accelerate the discovery and optimization of novel therapeutics targeting a wide range of diseases.

References

  • Solid-Phase Synthesis of Substituted Guanidines Using a Novel Acid Labile Linker . Journal of Combinatorial Chemistry. (2000). [Link]

  • Solid-phase synthesis of trisubsituted guanidines . PubMed. (2002). [Link]

  • Solid-Phase Synthesis of Substituted Guanidines Using a Novel Acid Labile Linker | Request PDF . ResearchGate. (2025). [Link]

  • Analytical techniques for small molecule solid phase synthesis . PubMed. (2002). [Link]

  • Analytical methods for the monitoring of solid phase organic synthesis . PubMed. (2002). [Link]

  • Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation . PubMed. (2025). [Link]

  • Analytical Techniques for Small Molecule Solid Phase Synthesis . ResearchGate. (2016). [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis . Arabian Journal of Chemistry. (2024). [Link]

  • Analytical Methods for Solid Phase Peptide Synthesis . Bentham Science. (2004). [Link]

  • Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors . PMC. (2025). [Link]

  • In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5 . BMC Infectious Diseases. (2010). [Link]

  • Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway . PMC. (2022). [Link]

  • Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway . Taylor & Francis Online. (2022). [Link]

  • Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3-Mediated Guanidine Formation . ACS Publications. (2025). [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria . PMC. (2023). [Link]

  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Pr . Semantic Scholar. (2022). [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . MDPI. (2023). [Link]

  • Coupling Reagents . AAPPTEC. (n.d.). [Link]

  • Advances in Quantitative Analytical Methods for Solid Drugs . MDPI. (2024). [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) . University of California, Irvine. (n.d.). [Link]

  • Methods and protocols of modern solid phase peptide synthesis . Duquesne University. (2014). [Link]

  • Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors . PubMed. (1993). [Link]

  • Discovery of piperidine carboxamide TRPV1 antagonists . PubMed. (2008). [Link]

  • Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases . Royal Society of Chemistry. (2021). [Link]

  • Synthesis, anti-angiogenic and DNA cleavage studies of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives . PMC. (2015). [Link]

  • Piperidine Synthesis . DTIC. (2025). [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals . Technology Networks. (2024). [Link]

  • Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols . Wiley Online Library. (2024). [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . MDPI. (2023). [Link]

  • Cyclization of piperidine carboxamides towards final piperidin-3-yl-oxathiazol-2-ones . ResearchGate. (2018). [Link]

  • Guide to Solid Phase Peptide Synthesis . AAPPTEC. (n.d.). [Link]

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Troubleshooting & Optimization

Technical Support Center: Crystallization Optimization of 1-Methylpiperidine-4-carboximidamide Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is designed for researchers, physical chemists, and drug development professionals facing challenges in the isolation and crystallization of 1-Methylpiperidine-4-carboximidamide acetate. By bridging the gap between structural chemistry and practical crystallization thermodynamics, this guide provides actionable, causality-driven solutions.

Part 1: Structural Causality & Crystallization Behavior

To rationally optimize crystallization, one must first understand the molecular architecture of the target compound. The piperidine ring of the carboximidamide derivative adopts a highly stable chair conformation[1][2]. The carboximidamide (guanidine-like amidine) moiety exhibits a completely delocalized positive charge across the CN3 plane, with the C-N bonds demonstrating partial double-bond character[1][2][3]. This rigid, planar geometry facilitates strong intermolecular N-H···N and N-H···O hydrogen bonding networks, which are critical for building the crystal lattice[2][4].

However, pairing this strongly basic, polar amidine with an acetate counterion creates a highly hygroscopic salt. Acetate salts of basic amidines are extremely soluble in protic solvents and are prone to deliquescence. This strong solvation makes standard cooling crystallization challenging without precise control over supersaturation generation[5].

G Mol 1-Methylpiperidine-4- carboximidamide Acetate Ring Piperidine Ring (Chair Conformation) Mol->Ring Amidine Carboximidamide Group (Delocalized Charge) Mol->Amidine Acetate Acetate Counterion (H-bond Acceptor) Mol->Acetate Impact1 Steric Hindrance & Lipophilicity Ring->Impact1 Impact2 Strong N-H···N / N-H···O Hydrogen Bonding Amidine->Impact2 Acetate->Impact2 Impact3 High Solubility & Hygroscopicity Acetate->Impact3

Structural factors governing the crystallization behavior of the target molecule.

Part 2: Troubleshooting Guide (FAQs)

Q1: My crystallization attempts consistently result in "oiling out" (Liquid-Liquid Phase Separation - LLPS) instead of solid crystals. Why does this happen, and how do I fix it? A: Oiling out occurs when the solution exceeds the binodal curve and enters the liquid-liquid coexistence region before crossing the metastable zone limit for solid nucleation.

  • Causality: For 1-Methylpiperidine-4-carboximidamide acetate, this is typically caused by the high solubility differential between the solvent (e.g., ethanol) and anti-solvent (e.g., heptane). Rapid addition of a non-polar anti-solvent strips the solvation shell too quickly, causing the solute to phase-separate into a solute-rich liquid phase rather than forming an ordered crystal lattice.

  • Solution: Lower the rate of supersaturation generation. Map the Metastable Zone Width (MZW) using clear/cloud point measurements. Introduce 1-2 wt% of seed crystals midway through the metastable zone to bypass the high energy barrier of primary nucleation and consume supersaturation via controlled crystal growth.

G Start Observation: Oiling Out (LLPS) Check Is supersaturation too high? Start->Check Path1 Yes: Reduce driving force Check->Path1 Path2 No: Check solvent system Check->Path2 Action1 Decrease cooling rate or anti-solvent addition Path1->Action1 Action2 Change solvent/anti-solvent (e.g., Ethanol/Heptane) Path2->Action2 Seed Introduce Seed Crystals at Metastable Zone Action1->Seed Action2->Seed

Workflow for resolving liquid-liquid phase separation (oiling out) during crystallization.

Q2: I obtained crystals, but they turned into a sticky liquid during vacuum filtration. How can I prevent this? A: You are observing deliquescence. The acetate salt of the carboximidamide is highly hygroscopic.

  • Causality: The acetate anion acts as a strong hydrogen-bond acceptor[5]. When exposed to ambient humidity during vacuum filtration, the crystals absorb atmospheric moisture until they dissolve in their own absorbed water.

  • Solution: Perform filtration under a strictly dry, inert atmosphere (e.g., a nitrogen-purged glovebag or an enclosed filter dryer). Wash the filter cake with a cold, anhydrous, highly non-polar solvent (such as anhydrous MTBE or heptane) to displace any residual moisture, and dry immediately in a vacuum oven at 40°C with a continuous dry nitrogen bleed.

Q3: How do I scale up an initial "hit" from a high-throughput crystallization screen? A: Initial screening hits are often found at metastable or labile states where nucleation is spontaneous but crystal quality is poor[6].

  • Causality: Micro-batch or vapor diffusion hits often rely on rapid solvent evaporation, leading to kinetic trapping rather than thermodynamic optimization.

  • Solution: Optimize by manipulating the drop volume ratio and temperature. Decreasing the supersaturation rate ensures that nucleation still occurs but favors the prolonged growth of a small number of nuclei into larger, well-diffracting crystals[6][7].

Part 3: Experimental Protocols
Protocol A: Self-Validating Anti-Solvent Crystallization with Seeding

Objective: To obtain high-purity, flowable crystals of 1-Methylpiperidine-4-carboximidamide acetate while avoiding LLPS. This protocol is self-validating as it relies on visual clearance and precise MZW boundary identification.

  • Dissolution: Dissolve crude 1-Methylpiperidine-4-carboximidamide acetate in anhydrous Isopropanol (primary solvent) at 50°C to achieve a concentration of 100 mg/mL. Ensure complete dissolution (the solution must be visually clear; if cloudy, heat slightly or add minimal solvent).

  • Filtration: Polish-filter the hot solution through a 0.22 µm PTFE syringe filter into a jacketed crystallizer to remove foreign insoluble particles that act as uncontrolled heterogeneous nucleation sites.

  • MZW Boundary Identification: Slowly add anhydrous Ethyl Acetate (anti-solvent) at a rate of 0.1 mL/min while maintaining the temperature at 50°C, until the solution becomes barely turbid. Add a few drops of Isopropanol until it just clears. This validates the exact edge of the metastable zone.

  • Seeding: Cool the solution to 45°C. Add 1 wt% of pre-milled 1-Methylpiperidine-4-carboximidamide acetate seed crystals. Hold the temperature for 30 minutes to allow the seed bed to age and prevent dissolution.

  • Growth Phase: Resume Ethyl Acetate addition at a highly controlled rate (0.05 mL/min) over 4 hours.

  • Cooling Phase: Apply a linear cooling ramp from 45°C to 5°C over 6 hours (approx. 0.11°C/min).

  • Isolation: Filter the suspension under a dry nitrogen blanket. Wash the cake with 2 bed-volumes of cold (5°C) anhydrous Ethyl Acetate.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Part 4: Quantitative Data

To aid in solvent selection, the following table summarizes the thermodynamic compatibility of various solvent/anti-solvent pairs for this specific acetate salt.

Primary SolventAnti-SolventSolubility Profile (Solvent)LLPS RiskRecommended Volumetric Ratio (Sol/Anti)
MethanolMTBEVery High (>400 mg/mL)High1 : 4
EthanolHeptaneHigh (~250 mg/mL)Moderate1 : 3
IsopropanolEthyl AcetateModerate (~100 mg/mL)Low1 : 2
AcetonitrileTolueneLow (~30 mg/mL)Very Low1 : 1.5

Table 1: Solvent matrix for the crystallization of 1-Methylpiperidine-4-carboximidamide acetate. Isopropanol/Ethyl Acetate represents the optimal balance between yield and avoidance of oiling out.

Part 5: References
  • Benchchem. "Piperidine-1-carboximidamide|CAS 4705-39-9|Research Use". 1

  • PubMed (NIH). "Piperidine-1-carboximidamide". Acta Crystallogr Sect E Struct Rep Online.2

  • IUCr Journals. "Piperidine-1-carboxamidinium ethyl carbonate". 3

  • ResearchGate. "Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative". 4

  • PMC (NIH). "Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature". 6

  • PMC (NIH). "A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone". 5

  • CSIRO Research. "Optimisation – Biomolecular Crystallisation and Characterisation". 7

Sources

Resolving hygroscopic nature of amidine acetate salts during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Amidine Acetate Salts

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the challenging hygroscopic nature of amidine acetate salts. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to manage these materials effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my amidine acetate salt clumping or turning into a sticky solid?

Answer: This is a classic sign of moisture absorption, a phenomenon known as hygroscopicity. Amidine acetate salts are particularly susceptible to this issue for two primary reasons:

  • High Polarity and Hydrogen Bonding: Both the amidinium cation (R-C(NH₂)²⁺) and the acetate anion (CH₃COO⁻) are highly polar and are excellent hydrogen bond donors and acceptors. They readily attract and form strong hydrogen bonds with polar water molecules from the ambient atmosphere.

  • Crystal Lattice Structure: The specific three-dimensional arrangement of ions in the salt's crystal lattice can sometimes create cavities or channels where water molecules can easily integrate.[1] This process, known as hydration, disrupts the solid-state structure, leading to the physical changes you observe—from a free-flowing powder to a caked solid or even a deliquescent, liquid-like state.

Increased humidity is a significant challenge to the stability of hygroscopic medications, as it can compromise both their physical and chemical integrity.[2]

Q2: What are the consequences of using a hygroscopic amidine acetate salt in my experiments?

Answer: Using an amidine acetate salt that has absorbed significant moisture can severely compromise your experimental outcomes. The presence of water can lead to several problems:

  • Inaccurate Stoichiometry: The measured weight of the salt will be artificially high due to the mass of the absorbed water. This leads to the addition of fewer moles of your reagent than intended, affecting reaction yields and kinetics.

  • Chemical Degradation: Water can act as a reactant, leading to hydrolysis of the amidine group or other sensitive functionalities in your molecule.[3] This not only consumes your starting material but also introduces impurities that can complicate purification and analysis.

  • Reduced Efficacy and Altered Physical Properties: In a pharmaceutical context, excess moisture can degrade the active pharmaceutical ingredient (API), reducing the drug's potency and shortening its shelf life.[4][5] It can also alter critical physical properties like dissolution rate and bioavailability.[6]

Q3: I've just received a new bottle of amidine acetate salt. How should I handle and store it to prevent moisture absorption?

Answer: Proactive prevention is the most effective strategy. Implementing a strict handling protocol from the moment of receipt is critical for maintaining the integrity of hygroscopic materials.[7]

Here is a recommended workflow for handling new hygroscopic salts:

New_Salt_Handling_Workflow cluster_0 Initial Receipt & Inspection cluster_1 Controlled Environment Transfer cluster_2 Aliquoting & Storage A Receive Shipment B Inspect Outer Packaging for Damage A->B C Check Manufacturer's Seal on Primary Container B->C If OK D Transfer Unopened Container into Glovebox or Dry Box (<20% RH) C->D If Intact E Allow Container to Equilibrate to Atmosphere Temperature D->E F Open Primary Container E->F G Aliquot into Smaller, Daily-Use Vials F->G H Tightly Seal All Vials (Primary & Aliquots) G->H I Store Bulk Container & Aliquots in a Desiccator H->I J Place Desiccator in a Cool, Dark Location I->J

Caption: Recommended workflow for handling newly received hygroscopic salts.

Troubleshooting Guide

Problem: My amidine acetate salt has already clumped together.

This common issue requires a careful approach to salvage the material without compromising its quality. Follow this troubleshooting workflow:

Troubleshooting_Clumped_Salt start Hygroscopic Salt is Clumped or Caked q1 Is the material a solid mass or a wet paste/slurry? start->q1 solid Solid Mass / Hard Cake q1->solid Solid slurry Wet Paste / Slurry (Deliquescence has occurred) q1->slurry Wet q2 Is the compound critical for a non-GMP, research-grade experiment? solid->q2 discard2 Strongly Recommended: Discard and Use New Lot. Moisture content is too high for reliable drying. slurry->discard2 dry Attempt to Dry the Material (See Protocol Below) q2->dry Yes q3 Is the compound for pharmaceutical development or a cGMP process? q2->q3 No verify After Drying, Verify Water Content (e.g., Karl Fischer Titration) dry->verify q3->dry No, but proceed with caution discard1 Discard Material. High risk of degradation and inaccurate quantification. q3->discard1 Yes

Caption: Decision workflow for handling clumped amidine acetate salt.

Protocols & Methodologies

Protocol 1: Drying a Hygroscopic Amidine Acetate Salt

This protocol is intended for research-grade material that has been minimally compromised by moisture.

Objective: To remove absorbed atmospheric water from a clumped amidine acetate salt.

Method: High Vacuum Oven Drying.

Steps:

  • Preparation: In a controlled, low-humidity environment (e.g., a glovebox), carefully break up any large clumps of the salt using a clean, dry spatula. Spread the powder in a thin, even layer on a clean, dry watch glass or crystallization dish to maximize surface area.

  • Transfer: Quickly transfer the dish containing the salt into a vacuum oven.

  • Drying Conditions:

    • Heat the oven to a moderate temperature (e.g., 40-50 °C). Caution: Do not use excessive heat, as this can cause thermal degradation of the salt. Always check the material's melting point and decomposition temperature.

    • Apply a high vacuum (e.g., <1 mbar).

  • Drying Time: Dry the material for a minimum of 12-24 hours. The exact time will depend on the amount of salt and the extent of moisture absorption.

  • Cooling & Storage:

    • Turn off the heat and allow the oven to cool to room temperature under vacuum.

    • Once cool, break the vacuum with a dry, inert gas such as nitrogen or argon.

    • Immediately transfer the dried salt into a pre-dried vial inside a desiccator or glovebox.

Protocol 2: Quantification of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for accurately determining the water content in a sample.[8] It is a highly specific method that quantifies only water, unlike loss-on-drying techniques which can also measure volatile solvents.[9]

Objective: To accurately measure the percentage of water (% w/w) in an amidine acetate salt sample.

Method: Volumetric Karl Fischer Titration. (Volumetric is suitable for samples with water content >0.1%; for lower levels, the coulometric method is preferred).[10]

Steps:

  • System Preparation:

    • Ensure the KF titrator vessel is clean, dry, and filled with fresh, anhydrous Karl Fischer solvent (e.g., methanol-based).

    • Perform a pre-titration to neutralize any ambient moisture within the titration vessel until a stable, anhydrous endpoint is reached. The KF system must be protected from atmospheric moisture.[11]

  • Sample Preparation:

    • In a low-humidity environment, accurately weigh a suitable amount of the amidine acetate salt (typically containing 5-30 mg of water) into a dry weighing boat.[11]

  • Titration:

    • Quickly transfer the weighed sample into the titration vessel.

    • Stir to dissolve the sample completely. If solubility is an issue, a co-solvent like formamide may be required, or external extraction may be necessary.[8][10]

    • Begin the titration. The Karl Fischer reagent, containing a known concentration of iodine, is added. The iodine reacts stoichiometrically with the water in the sample.

  • Endpoint Detection: The endpoint is reached when all the water has been consumed and an excess of iodine is detected by the instrument's platinum electrode sensor.

  • Calculation: The instrument's software will automatically calculate the water content based on the volume of titrant used and the weight of the sample. The result is typically expressed as a percentage or in parts per million (ppm).

Data & Reference Tables

Table 1: Desiccant Selection Guide for Storage

Choosing the correct desiccant is vital for protecting your material.[12] The choice depends on the desired level of dryness and the storage conditions.

Desiccant TypeAdsorption CapacityRegenerationCompatibility Notes
Silica Gel (SiO₂) High at high relative humidity (RH), lower at low RH.Yes (120 °C)Inert and non-toxic, making it a popular choice for general laboratory and pharmaceutical use.[13][14] Indicating (blue/orange) versions are useful for visual monitoring.
Molecular Sieves (Zeolites) Excellent at low RH; rapid and aggressive moisture adsorption.[13]Yes (200-300 °C)Ideal for creating extremely dry conditions required for highly sensitive reagents. More expensive than silica gel.
Calcium Chloride (CaCl₂) High capacity, forms hydrates.No (forms a solution)Very effective but can form a corrosive brine upon saturation. Use with caution and ensure it does not come into contact with metal containers.
Calcium Sulfate (Drierite™) Lower capacity, but creates very low RH.Yes (230 °C)Good for general-purpose drying. Indicating versions are available.

Data compiled from various sources.[13][14][15]

References

  • Pálinkás, J., et al. (2012). The effect of water on the solid state characteristics of pharmaceutical excipients: Molecular mechanisms, measurement techniques, and quality aspects of final dosage form. International Journal of Pharmaceutical Investigation, 2(1), 18-25. Available at: [Link]

  • Japanese Pharmacopoeia. (2021). 2.48 Water Determination (Karl Fischer Method). Available at: [Link]

  • Airaksinen, S., et al. (2005). Role of water in the physical stability of solid dosage formulations. Journal of Pharmaceutical Sciences, 94(10), 2147-65. Available at: [Link]

  • Klasen, S., et al. (2012). Hygroscopicities of acetamidinium salts and other selected salts. Chemistry Central Journal, 6(1), 1-10. Available at: [Link]

  • Pálinkás, J., et al. (2012). The effect of water on the solid state characteristics of pharmaceutical excipients: Molecular mechanisms, measurement techniques, and quality aspects of final dosage form. ResearchGate. Available at: [Link]

  • Asaclean. (2018). 5 Tips to Help Process Dry Hygroscopic Resins. Available at: [Link]

  • Scrivens, G. (n.d.). Predicting the Long-Term Stability of Solid-State Pharmaceuticals. Pfizer. Available at: [Link]

  • Al-Akayleh, F., et al. (2023). Effect of moisture on solid state stability. Journal of Medical Science, 2(3), 1-8. Available at: [Link]

  • CILICANT. (2021). Choosing the Right Type of Desiccant is Quintessential for your Product's Shelf Life. Available at: [Link]

  • Mettler Toledo. (n.d.). Water Determination by Karl Fischer Titration. Available at: [Link]

  • Desiccant Pak. (n.d.). Desiccants for Industrial Chemical shipping & storage containers. Available at: [Link]

  • Accent Microcell. (2023). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Available at: [Link]

  • Scharlab. (n.d.). Karl Fischer water content titration. Available at: [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. Available at: [Link]

  • U.S. Patent No. 2,018,797. (1935). Method for drying hygroscopic material and the product thereof. Google Patents.
  • NKT Humidity Control Technologies. (n.d.). Pharmaceutical Raw Material Storage. Available at: [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Available at: [Link]

  • Tan, S. P., & Kha, T. C. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(10), 1649. Available at: [Link]

  • Klasen, S., et al. (2012). Synthesis and properties of acetamidinium salts. Chemistry Central Journal, 6(1), 55. Available at: [Link]

  • Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. Available at: [Link]

  • Stream Peak. (2025). Selecting the Right Desiccant Bags for Laboratories. Available at: [Link]

  • U.S. Patent No. 3,972,128. (1976). Process for drying hygroscopic materials. Google Patents.
  • University of Colorado Boulder. (n.d.). Drying Organic Solutions. Organic Chemistry at CU Boulder. Available at: [Link]

  • Stream Peak. (2025). Best Desiccants for Pharmaceutical Packaging and Storage. Available at: [Link]

  • Nishimura, M., et al. (2025). Stability assessment of hygroscopic medications in one dose packaging using community pharmacist surveys and experimental storage methods. Scientific Reports, 15(1), 4065. Available at: [Link]

  • Dry-Tec Industries. (2024). How to Package and Store Products with Desiccants. Available at: [Link]

  • Arigo, A., et al. (2019). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Journal of Pharmaceutical Sciences and Research, 11(1), 6-10. Available at: [Link]

  • Munters. (n.d.). Pharmaceutical humidity control. Available at: [Link]

  • World Health Organization. (2003). Annex 9: Guide to good storage practices for pharmaceuticals. WHO Technical Report Series, No. 908. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to LC-MS Identification of Impurities in Amidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Impurity Profiling in Amidine-Containing Drug Development

Amidine-containing compounds are a cornerstone in modern medicinal chemistry, with applications ranging from antimicrobial to antithrombotic agents.[1] The synthesis of these often complex molecules, however, is not without its challenges. The very reactivity that makes amidines valuable also predisposes their synthesis to the formation of a variety of impurities. These can include unreacted starting materials, intermediates, by-products from side reactions, and degradation products.[2][3] The presence of such impurities, even at trace levels, can have a significant impact on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[4] Specifically, the ICH Q3A(R2) guideline mandates the identification of impurities present at levels of 0.10% or higher. This necessitates the development of highly sensitive and specific analytical methods capable of separating, identifying, and quantifying these impurities.

Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for this purpose, offering a powerful combination of high-resolution separation and sensitive, specific detection.[5][6] This guide, written from the perspective of a seasoned application scientist, provides an in-depth comparison of LC-MS strategies for the identification of impurities in amidine synthesis. We will delve into the rationale behind experimental choices, provide validated protocols, and present supporting data to empower researchers, scientists, and drug development professionals in this critical analytical task.

Understanding the Landscape of Amidine Synthesis Impurities

A thorough understanding of the synthetic route is the first step in predicting potential impurities. Common methods for amidine synthesis include the Pinner reaction, the direct addition of amines to nitriles, and the use of imidates.[2][3][7] Each of these pathways can introduce a unique set of potential impurities.

Common Impurities in Amidine Synthesis:

  • Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the presence of residual nitriles, amines, or alcohol starting materials. In the case of the Pinner reaction, the intermediate imidate can also be a significant impurity.[7]

  • By-products of Side Reactions: The formation of isomeric amidines, over-alkylation products, or by-products from the decomposition of reagents can occur. For example, in the synthesis of diminazene aceturate, a major manufacturing impurity identified is 1-(4-amidinophenyl)-3-(4-carbamoylphenyl)-triazene.[2][5]

  • Degradation Products: Amidines can be susceptible to hydrolysis, oxidation, and photolytic degradation. Forced degradation studies are essential to proactively identify these potential degradants.[4][8][9][10][11] A common degradation product of diminazene aceturate is p-aminobenzamidine.[2][5]

Comparative Analysis of LC-MS Methodologies for Amidine Impurity Profiling

The choice of LC-MS methodology is critical for the successful separation and identification of amidine impurities. The polar and often basic nature of amidines presents unique chromatographic challenges.

Liquid Chromatography: Reversed-Phase vs. HILIC

Reversed-Phase (RP) Liquid Chromatography:

Reversed-phase chromatography, typically employing C18 columns, is the workhorse of pharmaceutical analysis. For amidines and their often more polar impurities, standard C18 phases can suffer from poor retention.[6][12] However, the use of modern, polar-embedded or polar-endcapped C18 columns can improve the retention of these compounds. The mobile phase composition is also a critical factor. Using low-ionic-strength buffers with MS-compatible acids like formic acid or acetic acid is essential.

Hydrophilic Interaction Liquid Chromatography (HILIC):

HILIC has emerged as a powerful alternative for the analysis of polar and basic compounds that are poorly retained in reversed-phase mode.[6][7][12][13][14][15][16][17] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. Water acts as the strong eluting solvent. This orthogonal separation mechanism to reversed-phase makes HILIC an excellent choice for resolving co-eluting polar impurities.

Comparative Summary of LC Techniques:

FeatureReversed-Phase (Polar-Embedded/Endcapped)HILIC
Stationary Phase Non-polar (e.g., C18 with polar modifications)Polar (e.g., Amide, Silica, Zwitterionic)
Mobile Phase High aqueous content for elution of polar compoundsHigh organic content for retention of polar compounds
Retention of Amidines Moderate, dependent on structure and column chemistryStrong, often providing better retention for very polar impurities
Elution Order Generally, less polar compounds are retained longerGenerally, more polar compounds are retained longer
MS Compatibility Excellent with volatile mobile phase additivesExcellent, high organic content can enhance ESI efficiency
Best For Broad applicability, good starting point for method developmentHighly polar and basic amidines and their impurities
Mass Spectrometry: High-Resolution vs. Tandem Quadrupole

High-Resolution Mass Spectrometry (HRMS - e.g., Q-TOF, Orbitrap):

HRMS provides highly accurate mass measurements, typically with sub-ppm mass accuracy.[13][18][19][20] This allows for the confident determination of the elemental composition of an unknown impurity, which is a critical step in its identification. HRMS instruments can also perform MS/MS experiments to obtain fragmentation information for structural elucidation.

Tandem Quadrupole Mass Spectrometry (MS/MS):

Tandem quadrupole instruments are highly sensitive and selective, making them ideal for the quantification of known impurities at very low levels.[7][15][18][19][21][22] They operate in multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. While not as powerful as HRMS for the identification of unknown impurities, the fragmentation patterns obtained can still provide valuable structural information.

Comparative Summary of MS Techniques:

FeatureHigh-Resolution Mass Spectrometry (HRMS)Tandem Quadrupole Mass Spectrometry (MS/MS)
Primary Strength Identification of unknown impurities through accurate mass measurementQuantification of known impurities with high sensitivity and selectivity
Mass Accuracy High (< 5 ppm)Low (unit mass resolution)
Data Acquisition Full scan and targeted MS/MSMultiple Reaction Monitoring (MRM)
Workflow 1. Detect impurity. 2. Determine elemental composition. 3. Elucidate structure from fragmentation.1. Define precursor-product ion transitions for known impurities. 2. Quantify based on signal intensity.
Best For Characterization of novel impurities and degradation productsRoutine quality control and quantification of known impurities

Experimental Protocols and Data

Forced Degradation Study Protocol

A forced degradation study is a cornerstone of impurity profiling, designed to intentionally degrade the API to generate potential degradation products.[4][8][9][10][11]

Objective: To generate a degradation profile of the amidine API under various stress conditions to facilitate the development of a stability-indicating LC-MS method and identify potential degradation products.

Methodology:

  • Sample Preparation: Prepare solutions of the amidine API (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the API solution and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to the API solution and keep at room temperature for 24 hours.

    • Oxidative Degradation: Add 3% H2O2 to the API solution and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid API at 105°C for 48 hours.

    • Photolytic Degradation: Expose the API solution to UV light (254 nm) and visible light for a specified duration.

  • Sample Analysis: At appropriate time points, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for LC-MS analysis.

  • Data Evaluation: Analyze the chromatograms for the appearance of new peaks corresponding to degradation products. The goal is to achieve 5-20% degradation of the parent compound.[4]

LC-MS Method for Amidine Impurity Profiling

This protocol provides a starting point for the analysis of a hypothetical amidine drug substance and its impurities using a UPLC-QTOF-MS system.

Chromatographic Conditions (HILIC):

  • Column: ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)[14]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 50% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions (Q-TOF):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Sampling Cone: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/Hr

  • Acquisition Mode: MS^E (simultaneous acquisition of low and high collision energy data)

Example Data and Interpretation

The following table presents hypothetical data for a model amidine drug and two of its impurities, illustrating the type of information obtained from an LC-HRMS analysis.

CompoundRetention Time (min)Observed m/z [M+H]+Calculated m/z [M+H]+Mass Error (ppm)Proposed FormulaKey MS/MS Fragments (m/z)
Amidine API 5.2250.1545250.1548-1.2C15H19N3O148.09, 121.07
Impurity 1 3.8264.1701264.1705-1.5C16H21N3O162.11, 121.07
Impurity 2 6.5236.1392236.1395-1.3C14H17N3O134.08, 121.07

Interpretation:

  • Impurity 1: Elutes earlier than the API, suggesting it is more polar. The mass difference of +14 Da (CH2) and the retention of the key fragment at m/z 121.07 suggests a methylation on a part of the molecule that is lost in the other major fragment.

  • Impurity 2: Elutes later than the API, suggesting it is less polar. The mass difference of -14 Da (CH2) and the retention of the key fragment at m/z 121.07 suggests the loss of a methyl group.

Visualizing the Workflow and Logic

Experimental Workflow for Impurity Identification

workflow cluster_synthesis Amidine Synthesis cluster_stress Forced Degradation cluster_analysis LC-MS Analysis cluster_identification Structure Elucidation synthesis Synthetic Route impurities Potential Impurities (Starting Materials, By-products) synthesis->impurities lc_separation LC Separation (RP vs. HILIC) impurities->lc_separation stress Stress Studies (Acid, Base, Oxidative, etc.) degradants Potential Degradants stress->degradants degradants->lc_separation ms_detection MS Detection (HRMS vs. MS/MS) lc_separation->ms_detection data_acquisition Data Acquisition (MS^E) ms_detection->data_acquisition accurate_mass Accurate Mass Measurement data_acquisition->accurate_mass elemental_comp Elemental Composition accurate_mass->elemental_comp fragmentation Fragmentation Analysis elemental_comp->fragmentation structure Proposed Structure fragmentation->structure

Caption: Workflow for the identification of impurities in amidine synthesis.

Decision Tree for LC Method Selection

decision_tree start Analyze Amidine and Potential Impurities q1 Are the API and key impurities well-retained on a polar-modified reversed-phase column? start->q1 rp_method Optimize Reversed-Phase Method q1->rp_method Yes hilic_method Develop HILIC Method q1->hilic_method No q2 Is orthogonal separation needed for co-eluting impurities? rp_method->q2 end Final Validated Method hilic_method->end two_d_lc Consider 2D-LC (RP x HILIC) q2->two_d_lc Yes q2->end No two_d_lc->end fragmentation precursor [M+H]+ loss_amine Loss of Amine (R3-NH2) precursor->loss_amine loss_r1 Loss of R1 radical precursor->loss_r1 loss_r2 Loss of R2 radical precursor->loss_r2 fragment1 [M+H - R3NH2]+ loss_amine->fragment1 fragment2 [M+H - R1]+ loss_r1->fragment2 fragment3 [M+H - R2]+ loss_r2->fragment3

Caption: Generalized fragmentation pathways for protonated amidines in ESI-MS/MS.

Conclusion: A Robust Strategy for Ensuring Drug Purity

The identification and characterization of impurities in amidine synthesis is a non-trivial but essential aspect of pharmaceutical development. A well-designed analytical strategy, leveraging the power of modern LC-MS instrumentation, is paramount to ensuring the safety and quality of these important drug candidates. By combining a thorough understanding of the synthetic process with systematic forced degradation studies and the strategic application of complementary chromatographic and mass spectrometric techniques, researchers can confidently identify and control impurities. This guide has provided a framework for making informed decisions in method development and has offered practical protocols to serve as a starting point for this critical work. The adoption of these principles will not only facilitate regulatory compliance but also contribute to the development of safer and more effective medicines.

References

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A Comparative Guide to the Selectivity Profiling of Piperidine Amidines Against Factor Xa and Thrombin

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of anticoagulant drug discovery, the selective inhibition of key serine proteases in the coagulation cascade is a paramount objective. Among these, Factor Xa (FXa) and thrombin stand out as critical targets.[1] This guide provides a comprehensive comparison of piperidine amidines, a promising class of synthetic inhibitors, and their selectivity profiles against these two enzymes. We will delve into the structural rationale for selectivity, present detailed experimental protocols for profiling, and analyze structure-activity relationships (SAR) to inform future drug design.

The Rationale for Selective Inhibition: Factor Xa vs. Thrombin

The coagulation cascade is a complex, amplifying series of enzymatic reactions culminating in the formation of a fibrin clot. Thrombin is a crucial enzyme in this process, responsible for converting soluble fibrinogen into insoluble fibrin.[1] Factor Xa is positioned upstream of thrombin and plays a pivotal role in the amplification of the coagulation signal; a single molecule of FXa can lead to the generation of over 1,000 thrombin molecules.[2]

Inhibiting either of these enzymes can effectively produce an anticoagulant effect. However, their positions and roles in the cascade have implications for the safety and efficacy of inhibitors. Direct thrombin inhibitors can interfere with both pro-coagulant and anti-coagulant feedback loops, potentially leading to a narrower therapeutic window. In contrast, FXa inhibitors act at an earlier stage, which may offer a more modulated anticoagulant effect with a potentially lower risk of bleeding complications.[2] Therefore, developing inhibitors with high selectivity for either FXa or thrombin is a key strategy in modern anticoagulant therapy.

The selectivity of an inhibitor is often expressed as a ratio of its inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) against the two enzymes (e.g., Ki Thrombin / Ki FXa). A higher ratio indicates greater selectivity for FXa.

Molecular Determinants of Selectivity

The active sites of FXa and thrombin share significant homology, yet subtle structural differences can be exploited to achieve selectivity. The primary specificity pocket, S1, in both enzymes contains a conserved Asp189 residue at its base, which forms a key salt bridge with the basic amidine group present in many inhibitors, including the piperidine amidines.[3][4]

Key differences lie in the S2 and S4 pockets:

  • S4 Pocket: This pocket exhibits greater structural disparity between the two enzymes. In FXa, the S4 pocket is more symmetrical and U-shaped, while in thrombin, it is different due to the presence of residues like L99 and I174 instead of Y99 and F174 found in FXa.[5]

  • Insertion Loop: Thrombin possesses a unique "60-loop" that is absent in FXa, creating an additional recognition site (the D-pocket) that can be targeted by selective thrombin inhibitors.[5]

Computational studies have shown that FXa-selective inhibitors often adopt an L-shaped conformation within the active site, whereas thrombin-selective inhibitors may assume an S-shape to better fit the differing topology.[5] The design of piperidine amidines, therefore, involves optimizing the substituents on the piperidine ring and other parts of the scaffold to favorably interact with these distinct pockets.

Experimental Workflow for Selectivity Profiling

A systematic approach is required to accurately determine the potency and selectivity of piperidine amidine derivatives. The following workflow outlines the key experimental stages.

G cluster_prep Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis Compound_Synth Compound Synthesis (Piperidine Amidines) FXa_Assay Factor Xa Inhibition Assay Compound_Synth->FXa_Assay Thrombin_Assay Thrombin Inhibition Assay Compound_Synth->Thrombin_Assay Coag_Assays Coagulation Assays (aPTT, PT) Compound_Synth->Coag_Assays Enzyme_Prep Enzyme & Reagent Preparation Enzyme_Prep->FXa_Assay Enzyme_Prep->Thrombin_Assay IC50_Calc IC50/Ki Determination FXa_Assay->IC50_Calc Thrombin_Assay->IC50_Calc SAR_Analysis Structure-Activity Relationship (SAR) Analysis Coag_Assays->SAR_Analysis Selectivity_Ratio Calculate Selectivity Ratio IC50_Calc->Selectivity_Ratio Selectivity_Ratio->SAR_Analysis

Caption: Workflow for selectivity profiling of piperidine amidines.

Detailed Protocol: Chromogenic Inhibition Assays

Chromogenic assays are a reliable and high-throughput method for determining enzyme activity and inhibition.[6][7][8] The principle involves the enzyme cleaving a synthetic substrate, which releases a chromophore (like p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm.[6]

Materials:

  • Purified human Factor Xa and human α-thrombin.

  • Chromogenic substrates: e.g., for FXa, a substrate like CH3OCO-D-CHG-Gly-Arg-pNA; for Thrombin, a substrate like H-D-Phe-Pip-Arg-pNA.

  • Assay Buffer: Tris-HCl buffer (pH 7.4-8.4) containing NaCl and a carrier protein like BSA.

  • Test Compounds: Piperidine amidine derivatives dissolved in DMSO.

  • 96-well microplates.

  • Microplate reader.

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the piperidine amidine test compounds at concentrations 10-fold higher than the desired final concentrations. A suitable diluent is 10% DMSO in the assay buffer to maintain a constant DMSO concentration across all wells.[6]

  • Reaction Setup:

    • In a 96-well plate, add assay buffer to all wells.

    • Add the diluted test compounds to the respective wells.

    • For positive control wells (enzyme activity without inhibitor) and negative control wells (no enzyme), add the diluent solution (10% DMSO).[6]

  • Enzyme Addition:

    • Dilute Factor Xa or Thrombin in the assay buffer to the desired working concentration.

    • Add the diluted enzyme solution to all wells except the negative control wells. Add only the assay buffer to the negative controls.[6]

  • Pre-incubation: Incubate the plate at room temperature (or 37°C) for a set period (e.g., 15-30 minutes) to allow the inhibitors to bind to the enzymes.[6]

  • Substrate Addition:

    • Prepare the chromogenic substrate solution in the assay buffer.

    • Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Data Acquisition: Immediately begin reading the absorbance at 405 nm using a microplate reader in kinetic mode for 10-30 minutes, or as a single endpoint reading after a fixed incubation time.[6]

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the kinetic data.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation if the inhibition mechanism is competitive.

Coagulation Assays

To assess the overall anticoagulant effect in a more physiologically relevant system, plasma-based coagulation assays are employed.

  • Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common coagulation pathways.[9][10]

  • Prothrombin Time (PT): Measures the integrity of the extrinsic and common pathways.

Prolongation of these clotting times indicates anticoagulant activity.[9][10]

Comparative Analysis and Structure-Activity Relationships

The development of potent and selective piperidine amidine inhibitors has been advanced through iterative structure-activity relationship (SAR) studies. The basic amidine moiety is generally considered essential for anchoring the inhibitor in the S1 pocket of both FXa and thrombin.[3][9] Selectivity is achieved by modifying other parts of the molecule to exploit the differences in the S2 and S4 pockets.

Compound Class/ExampleTargetIC50 / KiSelectivity (vs. other enzyme)Key Structural FeaturesReference(s)
Piperidine Diamine Derivatives Factor XaPotentHighAmide and urea derivatives with sp2 nitrogen showed potent anticoagulant activity.[11],[12]
Nα-substituted 3-amidinophenylalanine piperidides ThrombinPotentVariableVariations in Nα- and C-terminal substituents influence potency and pharmacokinetics.[13]
1-(pyridin-4-yl)piperidine-4-carboxamide derivatives ThrombinKi = 6 nM~940-fold vs. FXaOptimization of the basic P1 and non-basic P3/P4 groups improved activity.[14]
Glycine-linked Imidazole Analogues Factor XaKi = 21 nM>190-fold vs. ThrombinReplacement of a benzamidine with a less basic imidazole group led to high selectivity.[15]

Key SAR Insights:

  • For Factor Xa Selectivity:

    • Replacing strongly basic groups like benzamidine with less basic or non-basic fragments can significantly improve selectivity and oral bioavailability.[2][15]

    • Incorporating groups that can form favorable interactions with the specific residues of the FXa S4 pocket (e.g., Y99, F174) is a common strategy.[5]

    • Piperidine diamine derivatives, particularly those with amide and urea functionalities, have shown high FXa inhibitory activity.[11][12]

  • For Thrombin Selectivity:

    • Derivatives of 3-amidinophenylalanine with a piperidine at the C-terminus have yielded potent thrombin inhibitors.[13]

    • Modifications to the Nα-substituent and the piperidine moiety can fine-tune potency and specificity. For example, replacing a naphthyl group with a 4-methoxy-2,3,6-trimethylphenyl group increased thrombin inhibitory activity four-fold.[16]

    • Exploiting the thrombin-specific 60-loop is a key strategy for achieving high selectivity.[5]

Visualization of the Coagulation Cascade

The diagram below illustrates the central roles of Factor Xa and Thrombin in the coagulation cascade and the points of inhibition.

Coagulation_Cascade Intrinsic Intrinsic Pathway FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway Extrinsic->FX Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen activates Fibrin Fibrin Clot Fibrinogen->Fibrin FXa Factor Xa FXa->Prothrombin activates FX->FXa Inhibitor_FXa Piperidine Amidine (FXa Selective) Inhibitor_FXa->FXa inhibits Inhibitor_Thrombin Piperidine Amidine (Thrombin Selective) Inhibitor_Thrombin->Thrombin inhibits

Caption: Simplified coagulation cascade showing inhibition points.

Conclusion and Future Directions

The selectivity profiling of piperidine amidines against Factor Xa and thrombin is a critical step in the development of safer and more effective anticoagulants. This guide has outlined the molecular basis for selectivity, provided a robust experimental framework for its determination, and summarized key structure-activity relationships.

The data consistently show that while the amidine group provides a strong anchor in the S1 pocket of both enzymes, selectivity is driven by carefully tailored modifications to the rest of the molecular scaffold to exploit the unique topographies of the S2 and S4 pockets. Future research will likely continue to focus on fine-tuning these interactions, potentially moving towards non-basic S1 binding moieties to further improve oral bioavailability and reduce off-target effects, ultimately leading to the discovery of novel antithrombotic agents with superior clinical profiles.

References

  • Stürzebecher, J., et al. (1997). Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine. PubMed. Available at: [Link]

  • Stürzebecher, J., et al. (1992). Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine. PubMed. Available at: [Link]

  • Donker, C. W., et al. (1999). Synthesis and Characterisation of Novel Thrombin Inhibitors Based on 4-amidinophenylalanine. PubMed. Available at: [Link]

  • Arnaiz, D. O., et al. (2000). Structure-based Design of Potent, Amidine-Derived Inhibitors of Factor Xa: Evaluation of Selectivity, Anticoagulant Activity, and Antithrombotic Activity. PubMed. Available at: [Link]

  • Mochizuki, A., et al. (2008). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. PubMed. Available at: [Link]

  • Mochizuki, A., et al. (2008). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. ResearchGate. Available at: [Link]

  • Caballero, J., et al. (2015). Study of the Differential Activity of Thrombin Inhibitors Using Docking, QSAR, Molecular Dynamics, and MM-GBSA. PubMed. Available at: [Link]

  • Vijayan, R. S. K., et al. (2011). Profiling the structural determinants for the selectivity of representative factor-Xa and thrombin inhibitors using combined ligand-based and structure-based approaches. PubMed. Available at: [Link]

  • Lee, W., et al. (2016). Synthesis and in Vitro and in Vivo Anticoagulant and Antiplatelet Activities of Amidino- and Non-Amidinobenzamides. MDPI. Available at: [Link]

  • de Candia, M., et al. (2015). Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases. MDPI. Available at: [Link]

  • BPS Bioscience. Factor Xa Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • Arnaiz, D. O., et al. (2000). Structure-Based Design of Potent, Amidine-Derived Inhibitors of Factor Xa: Evaluation of Selectivity, Anticoagulant Activity, and Antithrombotic Activity. ResearchGate. Available at: [Link]

  • Han, Q., et al. (2000). Nonbenzamidine compounds as selective factor xa inhibitors. ScienceDirect. Available at: [Link]

  • Lee, W., et al. (2016). Synthesis and in Vitro and in Vivo Anticoagulant and Antiplatelet Activities of Amidino- And Non-Amidinobenzamides. PubMed. Available at: [Link]

  • Zhang, D., et al. (2022). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with... ResearchGate. Available at: [Link]

  • Caballero, J., et al. (2015). Study of the Differential Activity of Thrombin Inhibitors Using Docking, QSAR, Molecular Dynamics, and MM-GBSA. PLOS One. Available at: [Link]

  • Armbruster, D., et al. (2020). Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol. PMC. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 1-Methylpiperidine-4-carboximidamide, acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols, operational guidance, and disposal plans for the handling of 1-Methylpiperidine-4-carboximidamide, acetic acid. This guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment. The information herein is synthesized from established safety data for the individual components, reflecting a conservative approach to mitigate all potential hazards.

Understanding the Compound-Specific Hazards

  • 1-Methylpiperidine-4-carboximidamide Moiety: Carboximidamides and related amine-containing heterocyclic compounds can be irritating to the skin, eyes, and respiratory tract.[1][2] Some may be harmful if swallowed, inhaled, or absorbed through the skin.[1] The piperidine structure is a common motif in many biologically active molecules, and as with any novel compound, it should be handled with care to avoid unknown toxicological effects.

  • Acetic Acid: Acetic acid, particularly at high concentrations (glacial acetic acid), is corrosive and can cause severe skin burns and eye damage.[3][4][5][6] Its vapors are irritating to the respiratory system and it is a flammable liquid.[3][4]

Therefore, the combined substance must be treated as corrosive, flammable, and potentially irritating or toxic.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to protect against the diverse hazards presented by this compound. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[3][4][7]Protects against splashes of the corrosive acetic acid component and any irritating particulates.
Skin Protection Chemical-resistant gloves (Butyl rubber or laminate film are recommended for acetic acid).[6][7] A chemical-resistant apron or coveralls over a long-sleeved lab coat, and closed-toe shoes.[4][5]Prevents skin contact with the corrosive and potentially irritating and/or toxic compound. Butyl rubber provides excellent resistance to acetic acid.[6]
Respiratory Protection All handling should be conducted in a certified chemical fume hood.[7][8] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor and acid gas cartridges is required.[3][4]Minimizes inhalation of corrosive and irritating vapors from acetic acid and any potentially harmful dust from the carboximidamide component.[1]

Operational Plan: A Step-by-Step Handling Protocol

Proper handling from receipt of the chemical to its final use is crucial for safety. The following workflow ensures a controlled and safe operational environment.

Preparation and Engineering Controls
  • Designated Work Area: All work with 1-Methylpiperidine-4-carboximidamide, acetic acid must be conducted in a designated area within a certified chemical fume hood.[1][4]

  • Emergency Equipment: Ensure that a calibrated emergency eyewash station and safety shower are readily accessible and have been tested within the last year.[4][7]

  • Incompatible Materials: Clear the work area of any incompatible materials, such as strong bases, oxidizing agents, and metals.[7][9]

  • Spill Kit: Have a spill kit readily available that contains appropriate neutralizing agents (such as sodium bicarbonate for acetic acid) and inert absorbent materials (e.g., sand, vermiculite).[7]

Handling Procedure
  • Donning PPE: Before handling the substance, put on all required PPE as detailed in the table above.

  • Dispensing: Use only compatible containers and dispensing equipment (e.g., glass, PTFE). Ground all containers and equipment to prevent static discharge, which could ignite flammable vapors from the acetic acid.[7]

  • During Use: Avoid generating aerosols or mists. Keep containers tightly closed when not in use.[7]

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean and decontaminate the work area.[7][10]

handling_workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Work Area (Fume Hood) check_emergency Verify Emergency Equipment clear_incompatibles Remove Incompatible Materials spill_kit Prepare Spill Kit don_ppe Don Appropriate PPE dispense Dispense Chemical Safely don_ppe->dispense use Conduct Experiment dispense->use close_container Keep Container Closed use->close_container decontaminate Decontaminate Work Area close_container->decontaminate wash_hands Wash Hands Thoroughly decontaminate->wash_hands doff_ppe Doff PPE Correctly wash_hands->doff_ppe

Caption: Workflow for the safe handling of 1-Methylpiperidine-4-carboximidamide, acetic acid.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is essential.

  • Spill:

    • Evacuate the immediate area and restrict access.

    • If the spill is small and you are trained to do so, neutralize the spill with a suitable agent (such as sodium bicarbonate for the acetic acid component) and absorb it with an inert material.[7]

    • For large spills, contact your institution's emergency response team.[7]

    • Ensure adequate ventilation during cleanup.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[8][9]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

    • Inhalation: Move the person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water to dilute the chemical. Seek immediate medical attention.[7]

Disposal Plan

Proper disposal of 1-Methylpiperidine-4-carboximidamide, acetic acid, and any associated waste is crucial to prevent environmental contamination and comply with regulations.

  • Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.[8]

  • Contaminated Materials: Any materials, such as gloves, absorbent pads, and pipette tips, that have come into contact with the compound should be disposed of in a designated hazardous waste container.[8]

  • Solutions: Aqueous and organic solutions containing the compound should be collected in separate, appropriate hazardous waste containers. Do not pour down the drain.[6][8]

All waste must be disposed of in accordance with local, state, and federal environmental regulations.[9]

References

  • Personal protective equipment for handling Acetic acid;2-nonoxyethanol - Benchchem. (n.d.).
  • Acetic Acid MSDS. (2012, November 27).
  • Safety Measures for Handling Glacial Acetic Acid in Laboratory Settings. (2024, December 9).
  • Acetic Acid Hazards & Safety Information - VelocityEHS. (2014, November 19).
  • Safety Data Sheet: Acetic acid - Carl ROTH. (n.d.).
  • What are the Health and Safety Guidelines for Using Amines? (n.d.).
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  • SAFETY DATA SHEET - Apollo Scientific. (2007, July 21).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.